Ditetradecyl sebacate
Description
Structure
2D Structure
Properties
CAS No. |
26719-47-1 |
|---|---|
Molecular Formula |
C38H74O4 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
ditetradecyl decanedioate |
InChI |
InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-41-37(39)33-29-25-21-22-26-30-34-38(40)42-36-32-28-24-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
DVXXGJIEZNWCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ditetradecyl Sebacate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditetradecyl sebacate is a diester of sebacic acid and tetradecanol. As a long-chain fatty acid ester, it possesses properties that make it of interest in various industrial and research applications, particularly where a hydrophobic, biocompatible, and biodegradable material is required. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to the fields of materials science and drug development. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from closely related long-chain dialkyl sebacates and the broader class of fatty acid esters to provide a robust technical profile.
Chemical Structure and Identification
This compound consists of a central sebacic acid backbone, which is a C10 dicarboxylic acid, esterified with two C14 tetradecyl alcohol chains at its carboxyl groups.
-
IUPAC Name: Ditetradecyl decanedioate
-
Chemical Formula: C38H74O4
-
Molecular Weight: 627.00 g/mol
The molecular structure is characterized by a long, flexible, and nonpolar aliphatic chain, rendering the molecule highly hydrophobic.
Physicochemical Properties
Quantitative data for this compound is not widely reported. The following table summarizes estimated and known properties based on the behavior of homologous long-chain diesters and fatty acid esters.
| Property | Value/Description | Citation/Basis for Estimation |
| Appearance | Waxy solid at room temperature. | Inferred from the melting points of similar long-chain esters. |
| Melting Point | Estimated to be in the range of 50-70 °C. | Long-chain saturated fatty acids and their esters are typically solids at room temperature with melting points that increase with chain length. |
| Boiling Point | > 400 °C (at atmospheric pressure, with decomposition). | High molecular weight esters have very high boiling points and tend to decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents. | Esters are more polar than ethers but less polar than alcohols. Their solubility is dictated by the long, nonpolar alkyl chains.[1] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 10. | The high number of carbon atoms suggests extreme lipophilicity. |
| Density | Approximately 0.9 - 1.0 g/cm³ at room temperature. | Based on the densities of similar long-chain esters. |
Synthesis
A general and scalable method for the synthesis of long-chain dialkyl sebacates like this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar diesters, such as dioctyl sebacate.[2][3]
Materials:
-
Sebacic acid (1.0 mol)
-
Tetradecanol (2.2 mol, slight excess to drive the reaction to completion)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like an ion-exchange resin, 0.05 mol)
-
Toluene (as a solvent to facilitate azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Activated carbon
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer. The flask is charged with sebacic acid, tetradecanol, the acid catalyst, and toluene.
-
Esterification: The reaction mixture is heated to reflux (typically 110-140 °C). The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by periodically taking samples and analyzing the acid value of the mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value is below a target threshold.
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The catalyst is neutralized. If a soluble acid catalyst was used, the mixture is washed with a 5% sodium bicarbonate solution, followed by water, until the aqueous layer is neutral. If a solid catalyst was used, it is removed by filtration.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent (toluene) is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.
-
For color removal, the product can be treated with activated carbon followed by filtration.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Potential Applications in Drug Development
Long-chain fatty acid esters are generally recognized for their biocompatibility and biodegradability, making them suitable for various pharmaceutical applications. While specific studies on this compound are lacking, its properties suggest potential uses in the following areas:
-
Excipient in Formulations: Due to its high lipophilicity and waxy nature, it could serve as a lipidic excipient in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) for the controlled release of hydrophobic drugs.[4][5]
-
Component of Topical Formulations: Its oily and hydrophobic characteristics make it a potential component in ointments, creams, and transdermal patches, where it could act as a penetration enhancer or as part of the vehicle matrix.
-
Biomaterial Scaffold Component: Polyesters based on sebacic acid, such as poly(glycerol sebacate), have been extensively studied for tissue engineering applications.[6][7] While not a polymer, this compound could be explored as a plasticizer or a hydrophobic component in biodegradable polymer blends for medical devices and scaffolds.
Biological Relevance and Signaling Pathways
Fatty acids and their derivatives are integral to numerous biological processes, serving as energy sources, structural components of cell membranes, and signaling molecules.[8][9] Long-chain fatty acid esters can be metabolized in the body to release the constituent fatty acids and alcohols, which can then enter various metabolic pathways.
While there is no direct evidence of this compound being involved in specific signaling pathways, fatty acids in general are precursors to a wide range of signaling molecules (e.g., eicosanoids) and can modulate the activity of various receptors and enzymes. The general role of lipids in cellular signaling provides a context for the potential biological interactions of this compound and its metabolites.
Generalized Lipid Signaling Pathway
Caption: A generalized diagram of a lipid signaling pathway involving fatty acid metabolites.
Conclusion
This compound is a long-chain diester with significant potential in materials science and pharmaceutical applications due to its hydrophobicity, biocompatibility, and biodegradability. Although specific experimental data for this compound is not abundant, its properties and behavior can be reliably inferred from related compounds. The synthetic route via Fischer esterification is straightforward and scalable. Further research into the specific properties and applications of this compound, particularly in the area of drug delivery and biomaterials, is warranted. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this and similar long-chain fatty acid esters.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(glycerol sebacate) nanoparticles for ocular delivery of sunitinib: physicochemical, cytotoxic and allergic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(glycerol sebacate) copolymer seeded with mesenchymal stem cells and growth differentiation factor 5-loaded nanoparticles for full-thickness cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ditetradecyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ditetradecyl sebacate, a long-chain aliphatic diester with potential applications in drug delivery systems, lubrication, and as a specialty chemical. This document details the chemical pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.
Synthesis of this compound
This compound is synthesized via the direct esterification of sebacic acid with tetradecanol, also known as myristyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, a byproduct of the reaction.
The overall reaction is as follows:
Sebacic Acid + 2 Tetradecanol → this compound + 2 H₂O
A general logical workflow for the synthesis and purification process is outlined below.
Ditetradecyl sebacate CAS number and molecular weight
An In-depth Technical Guide to Ditetradecyl Sebacate
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for this compound. Consequently, this guide synthesizes known information and provides theoretical context based on the properties of structurally related long-chain diesters and sebacate compounds.
Introduction
This compound is the diester formed from sebacic acid and 1-tetradecanol. As a long-chain aliphatic ester, its physicochemical properties are dominated by the two C14 alkyl chains, rendering it a highly lipophilic and waxy substance. While specific applications in drug development are not extensively documented, its structure suggests potential utility as a lipid excipient in various pharmaceutical formulations. This guide provides a summary of its known properties, a plausible synthesis protocol, and an exploration of its potential roles in drug delivery systems for an audience of researchers and drug development professionals.
Chemical Identity and Properties
The fundamental identification and calculated properties of this compound are summarized below.
| Parameter | Value | Source |
| CAS Number | 29709-32-0 | [External] |
| Molecular Formula | C38H74O4 | Calculated |
| Molecular Weight | 595.0 g/mol | [External] |
| Physical State | Expected to be a waxy solid at STP | Inferred |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred |
Note: STP (Standard Temperature and Pressure)
Synthesis of this compound
Generalized Experimental Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine sebacic acid (1.0 eq), 1-tetradecanol (2.1 eq), and a suitable nonpolar solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02-0.05 eq) or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with an aqueous solution of sodium bicarbonate.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter. Remove the solvent under reduced pressure.
-
Final Product: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure, waxy this compound.
Synthesis Workflow Diagram
Potential Applications in Drug Development
The highly lipophilic nature of this compound makes it a candidate material for various applications in drug delivery, particularly for poorly water-soluble drugs. While direct studies are scarce, its properties align with those of lipid excipients commonly used in the pharmaceutical industry.[2][3]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
This compound could serve as a core matrix lipid for the formulation of SLNs and NLCs. These nanoparticles are designed to encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability. The long C14 chains would form a solid, crystalline lipid core at physiological temperatures, enabling controlled or sustained release of the entrapped therapeutic agent.
Ointments, Creams, and Emollients
In topical and transdermal formulations, it could function as a stiffening agent, emollient, or component of the lipid phase in creams and ointments.[2] Its waxy texture can provide structure and occlusivity, which is beneficial for skin hydration and drug penetration.
Melt Extrusion and Granulation
As a low-melting-point lipid, it could be used as a binder in melt granulation or hot-melt extrusion processes to produce sustained-release tablets or granules. The lipid matrix would control drug release via diffusion and/or erosion.
Logical Relationship for a Potential Application
The diagram below illustrates the conceptual use of this compound in a solid lipid nanoparticle (SLN) for drug delivery.
References
Spectroscopic Profile of Ditetradecyl Sebacate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ditetradecyl sebacate, a long-chain diester with applications in various fields, including as a plasticizer, lubricant, and in the formulation of drug delivery systems. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents predicted data based on the analysis of homologous sebacate diesters and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and spectroscopic analysis of long-chain diesters are also provided to facilitate further research and verification.
Chemical Structure
This compound is the diester formed from the condensation reaction of sebacic acid and two molecules of tetradecanol.
Molecular Formula: C38H74O4 Molecular Weight: 595.0 g/mol IUPAC Name: Ditetradecyl decanedioate
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar long-chain sebacate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.05 | t | 4H | -O-CH₂ -CH₂- |
| ~ 2.28 | t | 4H | -O=C-CH₂ -CH₂- |
| ~ 1.62 | p | 8H | -O-CH₂-CH₂ - & -O=C-CH₂-CH₂ - |
| ~ 1.25 | br s | 48H | -(CH₂ )₁₂- (sebacoate) & -(CH₂ )₁₁- (tetradecyl) |
| ~ 0.88 | t | 6H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 174 | C =O |
| ~ 65 | -O-CH₂ - |
| ~ 34 | -O=C-CH₂ - |
| ~ 29.7 - 29.1 | -(CH₂ )n- |
| ~ 28.6 | -O-CH₂-CH₂ - |
| ~ 25.9 | -O=C-CH₂-CH₂ - |
| ~ 25.0 | -(CH₂ )- |
| ~ 22.7 | -CH₂ -CH₃ |
| ~ 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2920 | Strong | C-H stretch (asymmetric, CH₂) |
| ~ 2850 | Strong | C-H stretch (symmetric, CH₂) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1465 | Medium | C-H bend (CH₂) |
| ~ 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Interpretation |
| 594 | [M]⁺ (Molecular Ion) |
| 400 | [M - C₁₄H₂₉O]⁺ |
| 383 | [M - C₁₄H₂₉O₂]⁺ |
| 201 | [C₁₄H₂₉O₂C]⁺ |
| 185 | [C₁₀H₁₇O₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of long-chain sebacate diesters, which can be adapted for this compound.
Synthesis of this compound
This protocol is based on the Fischer esterification of sebacic acid with tetradecanol.
Materials:
-
Sebacic acid
-
Tetradecanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine sebacic acid (1.0 eq), tetradecanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
IR Spectroscopy:
-
Sample Preparation: Place a small drop of the neat liquid or a thin film of the solid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-700 amu).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Solubility profile of Ditetradecyl sebacate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Ditetradecyl Sebacate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Profile of this compound
The solubility of a solute is largely dependent on the polarity of both the solute and the solvent. This compound is a non-polar molecule due to its long hydrocarbon chains (C14). Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane | High | "Like dissolves like"; both are non-polar hydrocarbons. |
| Toluene | High | Toluene is a non-polar aromatic solvent capable of dissolving waxy substances. | |
| Chloroform | High | A good solvent for many organic compounds, including long-chain esters. | |
| Diethyl Ether | High | A common non-polar solvent for waxes and lipids. | |
| Polar Aprotic | Acetone | Moderate | Less polar than alcohols but more polar than hydrocarbons; can dissolve some lipids. |
| Ethyl Acetate | Moderate | An ester solvent that may show good solubility for a fellow ester. | |
| Tetrahydrofuran (THF) | Moderate | A versatile solvent that can dissolve a wide range of non-polar and polar compounds. | |
| Polar Protic | Ethanol | Low to Moderate | The polar hydroxyl group makes it less compatible with the long non-polar chains. Solubility is likely to be limited and highly temperature-dependent.[1][2] |
| Methanol | Low | More polar than ethanol, thus expected to have lower solubility for a large non-polar molecule.[3] | |
| Water | Insoluble | This compound is highly hydrophobic and will not dissolve in water.[4] |
Experimental Protocol for Gravimetric Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. The gravimetric method is a reliable and straightforward approach for this purpose.[5][6]
1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Screw-capped glass vials
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (solvent-compatible)
-
Pre-weighed evaporation dishes (e.g., aluminum pans or glass petri dishes)
-
Vortex mixer or magnetic stirrer
-
Drying oven or vacuum oven
2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sampling:
-
Allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated (to the experimental temperature) syringe fitted with a solvent-compatible filter. This prevents the precipitation of the solute during sampling.
-
-
Gravimetric Analysis:
-
Dispense the collected supernatant into a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent in a well-ventilated fume hood or using a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.
-
Once the solvent is fully evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Record the final weight of the dish with the dried solute.
-
3. Calculation
The solubility can be expressed in various units, such as g/100 mL or mg/mL.
-
Weight of the solution (W_solution): (Weight of dish + solution) - (Weight of empty dish)
-
Weight of the solute (W_solute): (Weight of dish + dried solute) - (Weight of empty dish)
-
Weight of the solvent (W_solvent): W_solution - W_solute
-
Solubility ( g/100 g solvent): (W_solute / W_solvent) * 100
-
Solubility (mg/mL): (W_solute in mg) / (Volume of supernatant in mL)
4. Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the solvents being used.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the experimental determination of the solubility profile of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The predicted solubility profile serves as a valuable starting point for formulation development and other research activities. However, it is imperative to experimentally verify these predictions using a robust and well-defined protocol, such as the gravimetric method detailed herein. Accurate solubility data is essential for ensuring the successful application and performance of this compound in various scientific and industrial fields.
References
Thermal properties of Ditetradecyl sebacate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal properties of Ditetradecyl sebacate, with a primary focus on its melting and boiling points. Due to a lack of specific experimental data for this compound in publicly available literature, this document emphasizes the established methodologies for determining these crucial thermal characteristics for long-chain esters. It also includes information on related sebacate esters to provide a comparative context.
Understanding the Thermal Properties of Esters
The melting and boiling points of esters are fundamentally influenced by their molecular structure. Key factors include:
-
Molecular Weight: Generally, as the molecular weight of an ester increases, so do its melting and boiling points due to stronger van der Waals forces.
-
Chain Length: Longer alkyl chains, such as the tetradecyl groups in this compound, lead to higher melting and boiling points.
-
Branching: Straight-chain esters tend to have higher melting and boiling points compared to their branched isomers because they can pack more closely together, leading to stronger intermolecular forces.
-
Polarity: The presence of the polar ester group contributes to dipole-dipole interactions, which influence these thermal properties.
Thermal Properties of Related Sebacate Esters
To provide a frame of reference, the following table summarizes the reported melting and boiling points of other sebacate esters. This data can offer an approximation of the expected range for this compound.
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| Diethyl sebacate | C₁₄H₂₆O₄ | 1 - 4 | 302 - 305 |
| Dioctyl sebacate | C₂₆H₅₀O₄ | -48 | 256 |
| Didecyl sebacate | C₃₀H₅₈O₄ | Data not readily available | Data not readily available |
Experimental Determination of Thermal Properties
The precise determination of the melting and boiling points of a compound like this compound requires empirical analysis. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.
Detailed Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Equilibration: The sample and reference are brought to a starting temperature well below the expected melting point (e.g., 0°C) and held isothermally for a few minutes to ensure thermal equilibrium.
-
Heating Ramp: The temperature is increased at a constant, controlled rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen gas flow of 20-50 mL/min) to a temperature well above the expected melting point.
-
Cooling Ramp (Optional): The sample can be cooled back to the starting temperature to study crystallization behavior.
-
Second Heating Ramp (Often Recommended): A second heating cycle is often performed to obtain a more accurate melting point, as the thermal history of the sample is erased during the first heating and cooling cycle.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA) for Boiling Point Determination
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The boiling point can be determined by identifying the temperature at which a significant and rapid mass loss occurs due to vaporization.
Detailed Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument's balance is calibrated.
-
Thermal Program:
-
Equilibration: The sample is held at a starting temperature well below the expected boiling point.
-
Heating Ramp: The temperature is increased at a constant rate (e.g., 10-20°C/min) under a controlled atmosphere (e.g., nitrogen or air flow).
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The boiling point is typically identified as the onset temperature of the major mass loss step in the derivative of the TGA curve (the DTG curve), which represents the maximum rate of mass loss.
Workflow for Thermal Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a compound like this compound.
Caption: Experimental workflow for determining melting and boiling points.
Predictive Methods
In the absence of experimental data, computational methods can be employed to estimate the thermal properties of this compound. Quantitative Structure-Property Relationship (QSPR) models use the molecular structure of a compound to predict its physicochemical properties. These models are built on large datasets of known compounds and can provide reasonable estimates, though they are not a substitute for experimental verification.
Conclusion
An In-Depth Technical Guide to the Potential Applications of Ditetradecyl Sebacate in Material Science
For: Researchers, scientists, and professionals in material science and chemical engineering.
Abstract
Ditetradecyl sebacate, a long-chain diester, is a versatile organic compound with significant potential in various fields of material science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established applications, with a primary focus on its role as a phase change material (PCM) for thermal energy storage. Additionally, its potential utility as a lubricant and in specialized industrial fluids is explored. This document consolidates quantitative data, details experimental protocols for its synthesis and characterization, and presents a workflow for its laboratory-scale production. While the primary focus remains on its industrial applications, the absence of evidence for its use in biomedical or drug delivery contexts is also noted.
Introduction
This compound (DTS), with the chemical formula C₃₈H₇₄O₄, is the diester of sebacic acid and tetradecanol. Its long aliphatic chains contribute to a unique set of properties, including a distinct melting and freezing profile at a moderately elevated temperature, high latent heat of fusion, and good thermal and chemical stability. These characteristics make it a prime candidate for applications requiring reliable and efficient thermal energy management. This guide aims to provide a detailed technical resource for researchers and professionals interested in harnessing the potential of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | Ditetradecyl decanedioate | General |
| CAS Number | 26719-47-1 | [1] |
| Molecular Formula | C₃₈H₇₄O₄ | General |
| Molecular Weight | 627.08 g/mol | General |
| Boiling Point (Predicted) | 559.3 ± 18.0 °C | [1] |
| Density (Predicted) | 0.897 ± 0.06 g/cm³ | [1] |
Thermal Properties
The thermal properties of this compound are central to its primary application as a phase change material.
| Thermal Property | Value | Reference |
| Melting Temperature Range | 50 - 58 °C | [2] |
| Latent Heat of Fusion (Enthalpy) | > 200 kJ/kg (approx. 202 ± 2 J/g) | [2] |
Synthesis of this compound
This compound is typically synthesized via Fischer esterification. The following protocol is a detailed methodology based on established literature.[3]
Experimental Protocol: Fischer Esterification
Materials:
-
Sebacic acid
-
1-Tetradecanol (Myristyl alcohol)
-
Sulfuric acid (H₂SO₄, concentrated, as catalyst)
-
Methanol (for purification)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine sebacic acid and 1-tetradecanol. A molar ratio of alcohol to dicarboxylic acid of 10:1 is typically used to drive the reaction towards the diester product.[3] For this compound specifically, a modified ratio of 1.5:1 (alcohol to acid) has also been reported.[3]
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed using the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected, indicating the completion of the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with deionized water. During each wash, sodium carbonate is added to the aqueous phase to precipitate any unreacted sebacic acid.[3]
-
Separate the organic layer containing the diester using a separatory funnel.
-
Wash the organic layer with deionized water until the aqueous phase is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (ethyl acetate, if used) under reduced pressure using a rotary evaporator.
-
-
Crystallization:
-
Dissolve the crude this compound in methanol at an approximate 10:1 alcohol to ester ratio.[3]
-
Crystallize the diester at a controlled temperature (e.g., -20 °C or +2 °C, depending on the desired crystallization kinetics).[3]
-
Repeat the crystallization process until a purity of ≥ 95% is achieved, as confirmed by analytical techniques.[3]
-
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Characterization Protocols
To ensure the purity and characterize the properties of the synthesized this compound, the following analytical techniques are employed.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To confirm the formation of the ester and the absence of unreacted carboxylic acid and alcohol.
Protocol:
-
Obtain a background spectrum of the clean ATR crystal (e.g., diamond).
-
Place a small amount of the purified this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Look for the characteristic strong C=O stretching vibration of the ester group around 1740-1735 cm⁻¹. The absence of a broad O-H stretching band from the carboxylic acid (around 3300-2500 cm⁻¹) and the alcohol (around 3600-3200 cm⁻¹) indicates a pure product.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the synthesized diester and confirm its molecular weight.
Protocol:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., tetrahydrofuran).
-
Inject the sample into the GC-MS system.
-
GC conditions (example): Use a suitable capillary column (e.g., DB-5ms). The oven temperature program can be set to hold at an initial temperature (e.g., 80°C) for a short period, then ramp up to a final temperature (e.g., 320°C) to ensure elution of the high-boiling point ester.[2]
-
MS conditions: Operate the mass spectrometer in electron ionization (EI) mode.
-
Analysis: The retention time of the major peak in the chromatogram indicates the purity. The mass spectrum of this peak should correspond to the molecular ion and fragmentation pattern of Ditetradegcyl sebacate. The purity is often determined by the relative area of the main peak, with a target of ≥ 95%.[4]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting and crystallization temperatures and the latent heat of fusion.
Protocol:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal program:
-
Heat the sample to a temperature well above its melting point (e.g., 80°C) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 0°C).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to above its melting point.
-
-
Analysis: The melting temperature (Tm) is determined from the peak of the endothermic transition during the second heating cycle. The crystallization temperature (Tc) is determined from the peak of the exothermic transition during the cooling cycle. The latent heat of fusion (ΔHm) is calculated from the area under the melting peak.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of the material.
Protocol:
-
Place a small, accurately weighed sample into a TGA crucible.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Potential Applications in Material Science
Phase Change Materials for Thermal Energy Storage
The most promising application of this compound is as an organic phase change material (PCM). Its melting temperature in the range of 50-58°C makes it suitable for low-to-medium temperature thermal energy storage applications, such as:
-
Solar water heating systems: Storing solar energy during the day and releasing it to heat water at night or on cloudy days.
-
Waste heat recovery: Capturing and storing waste heat from industrial processes for later use.
-
Thermal management of electronics: Maintaining the operating temperature of electronic components within a safe range.
-
Smart textiles: Incorporating into fabrics to regulate body temperature.
The high latent heat of fusion of over 200 kJ/kg allows for the storage of a large amount of thermal energy in a small mass of material.[2] Its chemical stability and predictable melting/freezing behavior make it a reliable PCM.
Lubricants and Additives
Diesters, in general, are known for their excellent lubrication properties, including high viscosity indices, good low-temperature performance, and oxidative stability.[5] While specific quantitative data for this compound as a primary lubricant is limited in the available literature, its chemical structure suggests it could be a valuable component in lubricant formulations, particularly for applications requiring high-temperature stability and low volatility. It has been mentioned as a potential additive to improve the properties of other lubricating oils.[6]
Wellbore Fluids
This compound has been identified as a potential component in wellbore fluids, also known as drilling fluids.[7] In these applications, it can act as a lubricant, reduce friction between the drill string and the wellbore, and help to control the rheological properties of the fluid. Its thermal stability is also an advantage in high-temperature drilling environments.
Future Outlook and Conclusion
This compound is a material with well-defined potential in industrial applications, particularly in the realm of thermal energy storage. Its synthesis is straightforward, and its thermal properties are highly attractive for PCM applications. Further research could focus on the development of composite PCMs incorporating this compound to enhance thermal conductivity and prevent leakage, as well as more detailed studies on its performance as a lubricant and in drilling fluid formulations.
It is important to note that based on the current body of scientific literature, there is no evidence to suggest that this compound has been investigated for or is suitable for applications in drug delivery or other biomedical fields. Its potential in these areas remains unexplored, and any future consideration for such applications would require extensive biocompatibility and toxicological studies.
References
- 1. 26719-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3.1. Synthesis [bio-protocol.org]
- 4. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Ditetradecyl Sebacate: A Technical Guide to its Biodegradability and Environmental Impact
Introduction
Ditetradecyl sebacate is a diester of sebacic acid and tetradecanol. Its long aliphatic chains suggest it is likely to be readily biodegradable by microorganisms that utilize hydrocarbons. However, its low water solubility may be a rate-limiting factor in its environmental fate. A thorough assessment of its biodegradability and ecotoxicity is crucial for its safe application, particularly in contexts where environmental release is possible. This guide outlines the standard methodologies and data expectations for such an assessment.
Biodegradability Assessment
The biodegradability of a chemical substance is a critical parameter in determining its environmental persistence. For this compound, a ready biodegradability test is the recommended starting point.
Predicted Biodegradation Pathway
It is anticipated that the biodegradation of this compound would be initiated by enzymatic hydrolysis of the ester bonds, releasing sebacic acid and tetradecanol. These intermediates would then be further metabolized by microorganisms through beta-oxidation pathways.
Experimental Protocol: OECD 301B - CO₂ Evolution Test
The OECD 301B test is a stringent aerobic biodegradation test that measures the amount of carbon dioxide evolved from the microbial mineralization of a test substance.
Methodology:
-
Test System: A defined volume of mineral medium containing a low concentration of a mixed population of microorganisms (activated sludge) is used.
-
Test Substance Addition: A known concentration of this compound (typically 10-20 mg/L of theoretical organic carbon) is added as the sole carbon source. Due to its expected low solubility, it may be necessary to adsorb the substance onto an inert support like silica gel.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.
-
CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or by using an inorganic carbon analyzer.
-
Control Groups:
-
Blank Control: Contains only the inoculum and mineral medium to measure background CO₂ evolution.
-
Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to ensure the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microbial population.
-
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.
Quantitative Data Summary (Illustrative)
The following table presents an example of how quantitative data from a biodegradability study would be summarized.
| Parameter | Result | Test Guideline |
| Ready Biodegradability | ||
| Mineralization (CO₂ Evolution) | 65% after 28 days | OECD 301B |
| 10-day window achieved | Yes | OECD 301B |
| Inherent Biodegradability | ||
| DOC Removal | >70% after 28 days | OECD 302B |
Ecotoxicity Assessment
Ecotoxicity studies are essential to determine the potential harm of a substance to aquatic and terrestrial organisms.
Aquatic Toxicity
Given its likely low water solubility, the preparation of test solutions is a critical aspect of aquatic toxicity testing for this compound. The use of a water-accommodated fraction (WAF) or a solvent carrier may be necessary.
Experimental Protocols
Standardized acute toxicity tests are typically conducted on representatives of three trophic levels:
-
Fish: OECD 203 - Fish, Acute Toxicity Test (e.g., Rainbow Trout, Oncorhynchus mykiss)
-
Methodology: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality and sub-lethal effects are observed. The LC50 (the concentration lethal to 50% of the test population) is determined.
-
-
Aquatic Invertebrates: OECD 202 - Daphnia sp., Acute Immobilisation Test
-
Methodology: Daphnia magna are exposed to the test substance for 48 hours. The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.
-
-
Algae: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Methodology: A culture of a green alga (e.g., Pseudokirchneriella subcapitata) is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
Quantitative Ecotoxicity Data Summary (Illustrative)
The following table provides an example of how ecotoxicity data would be presented.
| Organism | Endpoint | Result (mg/L) | Test Guideline |
| Acute Toxicity | |||
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 | OECD 203 |
| Daphnia magna (Water Flea) | 48h EC50 | >100 | OECD 202 |
| Pseudokirchneriella subcapitata (Green Alga) | 72h EC50 | >100 | OECD 201 |
| Chronic Toxicity | |||
| Daphnia magna (Water Flea) | 21d NOEC | >1 | OECD 211 |
NOEC: No Observed Effect Concentration
Visualizations
Experimental Workflow for Biodegradability Testing
Ditetradecyl Sebacate as a Novel Biomaterial: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a naturally occurring dicarboxylic acid, serves as a versatile building block for a variety of biocompatible and biodegradable polymers. While the specific diester, ditetradecyl sebacate, is not extensively documented as a standalone biomaterial in current literature, its chemical structure suggests potential as a hydrophobic component in drug delivery systems and other biomedical applications. The synthesis would theoretically involve the esterification of sebacic acid with tetradecanol. However, the preponderance of research in sebacate-based biomaterials focuses on the elastomeric polymer, poly(glycerol sebacate) (PGS). This guide will provide a comprehensive overview of sebacate-based biomaterials, with a primary focus on the well-characterized and widely utilized PGS, as a representative example.
Synthesis of Sebacate-Based Biomaterials
Theoretical Synthesis of this compound
The synthesis of this compound can be inferred from standard esterification methods. The reaction would involve the condensation of sebacic acid with two equivalents of tetradecanol, typically in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.
Synthesis of Poly(Glycerol Sebacate) (PGS)
PGS is a biodegradable elastomer synthesized through the polycondensation of glycerol and sebacic acid.[1] The process is typically a two-step reaction involving the formation of a pre-polymer followed by a curing step to create a crosslinked network.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Poly(Glycerol Sebacate) (PGS) Pre-polymer
Materials:
-
Glycerol (anhydrous)
-
Sebacic acid
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Vacuum pump
Procedure:
-
Equimolar amounts of glycerol and sebacic acid are added to a three-neck round-bottom flask.[4]
-
The flask is equipped with a magnetic stirrer, a gas inlet, and a condenser.
-
The reaction mixture is heated to 120°C under a constant flow of argon or nitrogen gas with continuous stirring.[4]
-
The reaction is allowed to proceed for 24 hours to form the pre-polymer.[4]
-
To increase the molecular weight, the pressure is then reduced to approximately 40 mTorr, and the reaction is continued for another 5-6 hours.[3][4]
-
The resulting viscous liquid is the PGS pre-polymer, which can be stored for future use.
Protocol 2: Preparation of Drug-Loaded PGS Nanoparticles
Materials:
-
PGS pre-polymer
-
Therapeutic drug
-
Solvent (e.g., ethanol, acetone)
-
Water (deionized)
-
Stirrer
Procedure:
-
The PGS pre-polymer and the hydrophobic drug are dissolved in a suitable organic solvent, such as ethanol.
-
This organic solution is then added dropwise to a larger volume of deionized water under constant stirring. This process is known as solvent displacement or nanoprecipitation.[5]
-
The sudden change in solvent polarity causes the hydrophobic PGS and the encapsulated drug to precipitate into nanoparticles.
-
The organic solvent is subsequently removed by evaporation under reduced pressure.
-
The resulting aqueous suspension contains the drug-loaded PGS nanoparticles, which can be purified and concentrated for further use.
Data Presentation
Table 1: Physicochemical Properties of Drug-Loaded PGS Nanoparticles
| Drug | Polymer Concentration (mg/mL) | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| Sunitinib | - | 282 | 34.6 | -8.9 | [6] |
| Curcumin | 5.0 | ~180 | - | - | [7] |
| 5-Fluorouracil | - | 200-350 | 90.39 | - | [8] |
Note: Dashes indicate data not provided in the cited source.
Table 2: Biocompatibility of PGS-Based Formulations
| Formulation | Cell Line | Assay | Result | Reference |
| PGS/gelatine nanoparticles | L929 | MTT assay | Non-cytotoxic | [6] |
| Sunitinib-loaded PGS/gelatine NPs | L929 | MTT assay | Non-toxic at concentrations <36 nM | [6] |
| PGS Nanoparticles (PGS-NP) | MDA-MB-231, A549 | MTT assay | Minimal cytotoxicity even at 100 µg/mL | [8] |
| 5-FU-PGS implants | - (in vivo) | H&E staining | No remarkable inflammation, good biocompatibility | [9] |
Mandatory Visualizations
Synthesis of Poly(Glycerol Sebacate)
Caption: Synthesis of Poly(Glycerol Sebacate) (PGS).
Experimental Workflow for PGS Nanoparticle Formulation
Caption: Workflow for PGS Nanoparticle Formulation.
Conclusion
While "this compound" remains a theoretical biomaterial with limited dedicated research, the broader class of sebacate-based polymers, particularly poly(glycerol sebacate), has demonstrated significant promise in the biomedical field. PGS offers tunable mechanical properties, excellent biocompatibility, and biodegradability, making it a suitable candidate for drug delivery, tissue engineering, and other biomedical applications. The provided protocols and data serve as a foundational guide for researchers and professionals interested in exploring the potential of sebacate-based biomaterials. Further investigation into long-chain dialkyl sebacates may reveal novel properties and applications for this versatile class of materials.
References
- 1. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 4. 2.3. Synthesis of Poly(glycerol sebacate) Prepolymer [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(glycerol sebacate) nanoparticles for ocular delivery of sunitinib: physicochemical, cytotoxic and allergic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Curcumin-Loaded Nanoparticles of Poly(Glycerol Sebacate): A Novel Highly Stable Anticancer System [mdpi.com]
- 8. 5FU encapsulated polyglycerol sebacate nanoparticles as anti-cancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Ditetradecyl Sebacate: A High-Performance Plasticizer for Specialized Polymer Applications
Introduction
Ditetradecyl sebacate is a high molecular weight diester of sebacic acid and tetradecanol. It belongs to the family of long-chain dialkyl sebacates, which are recognized for their excellent performance as secondary plasticizers in various polymer systems. This application note provides a comprehensive overview of the use of this compound as a plasticizer, with a focus on its benefits, typical applications, and protocols for its incorporation and characterization in polymer matrices. Due to the limited direct experimental data on this compound, this document leverages data from analogous long-chain dialkyl sebacates, such as dioctyl sebacate (DOS) and di-isodecyl sebacate (DIDS), to provide insights into its expected performance.
The primary function of a plasticizer is to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer, making it more pliable and easier to process.[1] this compound, with its long, non-polar alkyl chains, is particularly effective at imparting low-temperature flexibility and reducing plasticizer migration, a common issue with lower molecular weight plasticizers.
Key Applications
This compound is a suitable plasticizer for a range of polymers where high performance and durability are required. Its properties make it an excellent choice for:
-
Polyvinyl Chloride (PVC): As a secondary plasticizer in PVC formulations, it can significantly improve low-temperature flexibility, making it ideal for applications such as wire and cable insulation, automotive interiors, and specialty films that must perform in cold environments.[2]
-
Synthetic Rubbers: In elastomers like nitrile rubber (NBR) and neoprene, this compound can enhance flexibility and low-temperature performance without compromising chemical resistance.[1]
-
Cellulose Derivatives: It can be used to plasticize cellulose acetate butyrate and other cellulose esters, improving their processability and the flexibility of the final products.[1]
Performance Characteristics
The long alkyl chains of this compound are expected to provide superior performance in several key areas compared to shorter-chain sebacates. The following table summarizes the expected properties based on data from analogous long-chain dialkyl sebacates.
| Property | Expected Performance of this compound | Analogous Data (Compound) | Citation |
| Low-Temperature Flexibility | Excellent | Maintains flexibility at very low temperatures. | [3] |
| Volatility | Very Low | Higher molecular weight leads to reduced plasticizer loss over time. | [4] |
| Migration Resistance | High | Long alkyl chains anchor the plasticizer within the polymer matrix. | [4] |
| Plasticizing Efficiency | Moderate to High | Effective at reducing the glass transition temperature. | [1] |
| Chemical Resistance | Good | Resistant to extraction by water and aqueous solutions. | [2] |
| Biocompatibility | Potentially Good | Sebacate esters are generally considered to have low toxicity. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct esterification of sebacic acid with tetradecanol.
Materials:
-
Sebacic acid
-
Tetradecanol (Myristyl alcohol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Combine sebacic acid (1 mole), tetradecanol (2.2 moles), and p-toluenesulfonic acid (0.02 moles) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to remove any unreacted starting materials and byproducts.
Protocol 2: Incorporation of this compound into PVC
This protocol outlines a standard procedure for preparing a plasticized PVC formulation.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Co-stabilizer (e.g., epoxidized soybean oil)
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for preparing test specimens
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and co-stabilizer until a homogeneous powder is obtained.
-
Plasticizer Addition: Slowly add the pre-heated this compound to the powder blend while continuing to mix until the plasticizer is fully absorbed.
-
Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a temperature suitable for PVC processing (typically 160-170°C).
-
Continuously pass the molten PVC through the nip of the rolls until a uniform sheet is formed. This process typically takes 5-10 minutes.
-
Molding: Cut the compounded sheet into appropriate sizes and place them into a mold.
-
Preheat the mold in a hydraulic press at the molding temperature (e.g., 170-180°C) for a few minutes.
-
Apply pressure (e.g., 10-15 MPa) for a specified time (e.g., 5 minutes) to form the test specimens.
-
Cool the mold under pressure to solidify the plasticized PVC.
-
Remove the specimens from the mold for subsequent characterization.
Protocol 3: Characterization of Plasticized PVC
This protocol describes key tests to evaluate the performance of this compound as a plasticizer.
1. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the plasticized PVC.
-
Procedure:
-
Cut a small sample (5-10 mg) from the molded sheet.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample to a temperature above the expected Tg (e.g., 100°C) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
-
2. Mechanical Properties (Tensile Testing):
-
Purpose: To measure the tensile strength, elongation at break, and modulus of the plasticized PVC.
-
Procedure:
-
Use dumbbell-shaped specimens as per standard test methods (e.g., ASTM D638).
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to calculate tensile strength, elongation at break, and Young's modulus.
-
3. Plasticizer Migration (Extraction Test):
-
Purpose: To evaluate the resistance of this compound to extraction by a solvent.
-
Procedure:
-
Cut a pre-weighed sample of the plasticized PVC.
-
Immerse the sample in a solvent (e.g., hexane or ethanol) at a specified temperature for a defined period.
-
Remove the sample, dry it thoroughly, and reweigh it.
-
The percentage of weight loss corresponds to the amount of plasticizer extracted.
-
Visualizations
References
Application Notes and Protocols: Ditetradecyl Sebacate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditetradecyl sebacate, a diester of sebacic acid and tetradecanol, is a lipophilic compound with potential applications in the development of novel drug delivery systems. Its solid lipid nature at physiological temperatures makes it a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These lipid-based nanosystems offer several advantages for drug delivery, including enhanced bioavailability of poorly soluble drugs, controlled release, and improved stability of the encapsulated active pharmaceutical ingredient (API).[1] This document provides an overview of the potential applications of this compound in drug delivery and detailed protocols for the preparation and characterization of this compound-based nanoparticles.
Lipid nanoparticles, such as SLNs and NLCs, are colloidal carriers typically ranging in size from 50 to 1000 nm.[2] SLNs are formulated with a solid lipid core, while NLCs are a second-generation system that incorporates a blend of solid and liquid lipids, creating a less-ordered lipid matrix that can accommodate higher drug loads and minimize drug expulsion during storage.[1][3] Due to its chemical structure, this compound can serve as the solid lipid component in both SLN and NLC formulations.
Key Advantages of this compound-Based Nanoparticles:
-
Biocompatibility: Sebacic acid, a component of this compound, has been shown to have low toxicity, suggesting the potential for good biocompatibility of the resulting nanoparticles.[4]
-
Controlled Release: The solid lipid matrix of this compound can provide sustained release of the encapsulated drug, reducing the need for frequent administration.
-
Enhanced Drug Stability: Encapsulation within the lipid matrix can protect sensitive APIs from enzymatic and hydrolytic degradation.
-
Improved Bioavailability: For poorly water-soluble drugs, formulation into lipid nanoparticles can enhance absorption and oral bioavailability.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize typical quantitative data for lipid nanoparticles analogous to those that could be formulated with this compound. These values are based on studies of nanoparticles prepared with structurally similar long-chain fatty acid esters and solid lipids.
Table 1: Physicochemical Properties of this compound-Based Nanoparticles
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Particle Size (nm) | 100 - 400 | 50 - 300 |
| Polydispersity Index (PDI) | 0.1 - 0.3 | 0.1 - 0.25 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 |
| Drug Loading (%) | 1 - 5 | 5 - 15 |
| Encapsulation Efficiency (%) | 70 - 95 | 85 - 99 |
Table 2: In Vitro Drug Release Characteristics
| Time (hours) | Cumulative Release (%) - SLNs (Model Drug A) | Cumulative Release (%) - NLCs (Model Drug A) |
| 1 | 15 | 25 |
| 4 | 35 | 50 |
| 8 | 55 | 75 |
| 12 | 70 | 90 |
| 24 | 85 | >95 |
Note: The data presented are representative values from literature on lipid nanoparticles and should be considered as a guideline. Actual results will vary depending on the specific drug, formulation, and process parameters.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based NLCs. These methods are adapted from established procedures for lipid nanoparticle formulation.
Protocol 1: Preparation of this compound NLCs by High-Shear Homogenization and Ultrasonication
1. Materials:
- This compound (Solid Lipid)
- Miglyol 812 (or other suitable liquid lipid)
- Poloxamer 188 (or other suitable surfactant)
- Active Pharmaceutical Ingredient (API)
- Purified Water
2. Equipment:
- High-shear homogenizer (e.g., Ultra-Turrax)
- Probe sonicator
- Water bath or heating mantle
- Magnetic stirrer
3. Procedure:
- Preparation of the Lipid Phase:
- Weigh the required amounts of this compound and liquid lipid (e.g., a 70:30 ratio).
- Add the desired amount of the lipophilic API to the lipid mixture.
- Heat the mixture in a beaker to 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.
- Preparation of the Aqueous Phase:
- Dissolve the surfactant (e.g., 1-2% w/v) in purified water.
- Heat the aqueous phase to the same temperature as the lipid phase.
- Emulsification:
- Add the hot aqueous phase to the molten lipid phase under continuous stirring with a magnetic stirrer.
- Immediately homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
- Nanoparticle Formation:
- Subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes.
- Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
- Purification:
- The NLC dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Protocol 2: Characterization of this compound NLCs
1. Particle Size and Polydispersity Index (PDI) Analysis:
- Method: Dynamic Light Scattering (DLS).
- Procedure:
- Dilute the NLC dispersion with purified water to an appropriate concentration.
- Measure the particle size and PDI using a DLS instrument at 25°C.
- Perform the measurement in triplicate and report the average values.
2. Zeta Potential Measurement:
- Method: Laser Doppler Velocimetry.
- Procedure:
- Dilute the NLC dispersion with purified water.
- Measure the electrophoretic mobility in an electric field to determine the zeta potential.
- This measurement provides an indication of the colloidal stability of the nanoparticle dispersion.
3. Determination of Drug Loading and Encapsulation Efficiency:
- Procedure:
- Separate the unencapsulated drug from the NLCs by ultracentrifugation or centrifugal filter units.
- Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Disrupt the NLCs in the pellet using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.
- Quantify the total amount of drug in the initial dispersion.
- Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
- DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Total weight of drug used) x 100
4. In Vitro Drug Release Study:
- Method: Dialysis Bag Method.
- Procedure:
- Place a known amount of the NLC dispersion in a dialysis bag with a suitable molecular weight cut-off.
- Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
- Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
- Plot the cumulative percentage of drug released versus time.
Visualizations
Experimental Workflow
Caption: Workflow for NLC preparation and characterization.
Logical Relationships in NLC Formulation
Caption: Key parameters influencing NLC properties.
References
- 1. innovationinfo.org [innovationinfo.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Nanoparticle Blueprints Reveal Path to Smarter Medicines - Penn Engineering Blog [blog.seas.upenn.edu]
Application Notes and Protocols for the Formulation of Ditetradecyl Sebacate-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditetradecyl sebacate, a wax ester, is a promising lipid excipient for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are advanced drug delivery systems that offer several advantages, including improved bioavailability of poorly soluble drugs, controlled release profiles, and the potential for targeted delivery. The solid lipid core of these nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling sustained release. This document provides detailed protocols for the formulation and characterization of this compound-based nanoparticles, along with representative data to guide researchers in their development efforts.
Data Presentation
The physicochemical characteristics of Solid Lipid Nanoparticles are critical for their in vitro and in vivo performance. The following tables summarize typical quantitative data for SLNs formulated with lipids structurally similar to this compound, such as glyceryl behenate and cetyl palmitate. These values can serve as a benchmark for the development of this compound-based formulations.
Table 1: Physicochemical Properties of Blank Solid Lipid Nanoparticles
| Lipid Matrix | Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Glyceryl Behenate | Hot Self-Nanoemulsification | 214.5 ± 4.07[1] | < 0.5[2] | -12.7 ± 0.87[1] |
| Glyceryl Behenate | Solvent Emulsification-Diffusion | ~250 | ~0.47 | -11.0 to -16.4[2] |
| Cetyl Palmitate | Microfluidics | ~150-200 | < 0.2 | Not Reported |
Table 2: Drug Loading and Encapsulation Efficiency of Solid Lipid Nanoparticles
| Lipid Matrix | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| Glyceryl Behenate | Lopinavir | Not Reported | 81.6 ± 2.3[1] |
| Glyceryl Behenate | Aceclofenac | Not Reported | 68 - 90[2] |
| Glyceryl Behenate | Donepezil | Not Reported | > 90 |
| Cetyl Palmitate | Gamma-Oryzanol | 1 | ~95 |
Experimental Protocols
Protocol 1: Formulation of this compound-Based Nanoparticles by Hot Homogenization
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution, followed by high-shear homogenization to form a nanoemulsion, which is then cooled to form solid nanoparticles.
Materials:
-
This compound (Lipid)
-
Poloxamer 188 or Tween 80 (Surfactant)
-
Purified water
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic API (if applicable).
-
Heat the lipid in a beaker to 5-10°C above its melting point until a clear, homogenous melt is obtained.
-
If applicable, dissolve the API in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., 1-2.5% w/v) and dissolve it in purified water.[2]
-
Heat the aqueous phase in a separate beaker to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.[3]
-
-
Homogenization:
-
For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer for 3-5 cycles at a pressure of 500-1500 bar.[4] The temperature should be maintained above the lipid's melting point.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Protocol 2: Characterization of this compound-Based Nanoparticles
A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are then correlated to the particle size.[5]
Equipment:
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.[5] A preliminary measurement can help determine the optimal concentration.
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant (water), temperature (e.g., 25°C), and equilibration time.
-
Ensure the instrument is calibrated with a suitable standard (e.g., polystyrene latex beads).[5]
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and initiate the measurement.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: The instrument software will provide the Z-average particle size and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse population.
B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)
Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is then used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability of the nanoparticles.
Equipment:
-
Zeta potential analyzer (often integrated with a DLS instrument)
-
Specific folded capillary cells
Procedure:
-
Sample Preparation: Dilute the SLN dispersion with purified water or a suitable buffer.
-
Instrument Setup:
-
Select the zeta potential measurement mode in the software.
-
Enter the dispersant properties (viscosity, dielectric constant).
-
-
Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring no bubbles are trapped near the electrodes.
-
Place the cell in the instrument and start the measurement.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
-
Data Analysis: The software will calculate the zeta potential based on the measured mobility using the Smoluchowski or Huckel models. A zeta potential value greater than |±30 mV| generally indicates good colloidal stability.
C. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination by HPLC
Principle: This method involves separating the free, unencapsulated drug from the drug-loaded nanoparticles and then quantifying the amount of encapsulated drug.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Centrifugal filter units (e.g., Amicon® Ultra)
-
Analytical balance
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion and place it in a centrifugal filter unit.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the nanoparticles.
-
-
Quantification of Free Drug:
-
Analyze the filtrate (aqueous phase) by a validated HPLC method to determine the concentration of the free drug.
-
-
Quantification of Total Drug:
-
Take a known volume of the original (uncentrifuged) SLN dispersion and dissolve it in a suitable solvent that dissolves both the lipid and the drug to release the encapsulated drug.
-
Analyze this solution by HPLC to determine the total drug concentration.
-
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (%DL):
-
%DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Mandatory Visualizations
References
- 1. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. usp.org [usp.org]
Application Notes and Protocols: Ditetradecyl Sebacate as a Phase Change Material for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ditetradecyl Sebacate as a Phase Change Material
This compound is a long-chain diester that holds potential as an organic phase change material for thermal energy storage (TES) applications. Organic PCMs, like diesters, are characterized by their ability to store and release large amounts of latent heat at a nearly constant temperature during their solid-liquid phase transition. This property makes them attractive for various applications, including passive temperature regulation in buildings, thermal management of electronics, and controlled temperature shipping of sensitive materials like pharmaceuticals.
Key Potential Advantages of this compound:
-
High Latent Heat Storage Capacity: Diesters typically exhibit high latent heat of fusion, allowing for the storage of significant thermal energy in a small mass.
-
Chemical Stability: Generally, diesters are chemically inert and stable, undergoing minimal degradation after repeated melting and freezing cycles.
-
Non-corrosive: As organic compounds, they are typically non-corrosive to most metals and construction materials.
-
Congruent Melting: They are expected to melt and freeze congruently, without phase segregation, ensuring consistent thermal performance.
Potential Applications
The specific melting point of this compound will determine its optimal application range. Based on the properties of similar long-chain diesters, potential applications could include:
-
Building Energy Conservation: Integration into building materials (e.g., wallboards, plaster) to absorb solar heat during the day and release it at night, reducing heating and cooling loads.
-
Solar Energy Systems: As a thermal storage medium in solar water heating and other solar thermal applications.
-
Thermal Management of Electronics: To passively manage temperature fluctuations in electronic devices, improving performance and reliability.
-
Controlled Temperature Shipping and Storage: Maintaining a stable temperature environment for pharmaceuticals, biological samples, and other temperature-sensitive goods.
-
Textiles: Incorporation into fabrics for "smart" textiles that provide thermal comfort.
Experimental Protocols for Characterization
To evaluate the suitability of this compound as a PCM, a series of characterization experiments are essential. The following protocols provide a framework for these investigations.
Synthesis of this compound (Esterification)
Objective: To synthesize this compound from sebacic acid and 1-tetradecanol.
Materials:
-
Sebacic acid
-
1-Tetradecanol (Myristyl alcohol)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Reflux apparatus with a Dean-Stark trap
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine sebacic acid, a molar excess of 1-tetradecanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Assemble the reflux apparatus with the Dean-Stark trap.
-
Heat the mixture to reflux. The water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Confirm the structure of the synthesized ester using techniques like FTIR and ¹H NMR spectroscopy.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Thermal Properties Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature, freezing temperature, latent heat of fusion, and specific heat capacity of this compound.
Instrument: Differential Scanning Calorimeter (DSC)
Procedure:
-
Calibrate the DSC instrument with a standard material (e.g., indium) for temperature and enthalpy.
-
Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature significantly above its expected melting point at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate to a temperature significantly below its expected freezing point.
-
Reheat the sample at the same controlled rate.
-
Analyze the resulting heat flow versus temperature curves to determine:
-
Melting Peak Temperature (T_m): The peak temperature of the endothermic melting curve.
-
Freezing Peak Temperature (T_f): The peak temperature of the exothermic freezing curve.
-
Latent Heat of Fusion (ΔH_m): The integrated area of the melting peak.
-
Latent Heat of Solidification (ΔH_f): The integrated area of the freezing peak.
-
Specific Heat Capacity (C_p): Determined from the baseline of the DSC curve in the solid and liquid states.
-
DOT Diagram: DSC Experimental Workflow
Caption: Experimental workflow for DSC analysis of a PCM.
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of this compound.
Instrument: Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a known amount (e.g., 10-15 mg) of the purified this compound into the TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the mass loss of the sample as a function of temperature.
-
Analyze the TGA curve to determine the onset temperature of decomposition, which indicates the upper limit of its working temperature range.
Thermal Cycling Stability Test
Objective: To assess the long-term thermal reliability of this compound after repeated melting and freezing cycles.
Procedure:
-
Perform an initial DSC analysis on a fresh sample of this compound to establish its baseline thermal properties.
-
Subject a separate sample of the PCM to a large number of thermal cycles (e.g., 100, 500, 1000 cycles) in a thermal cycler or a programmable oven. Each cycle should involve heating the sample above its melting point and cooling it below its freezing point.
-
After the desired number of cycles, perform another DSC analysis on the cycled sample.
-
Compare the melting temperature and latent heat of fusion of the cycled sample with the fresh sample. A significant change in these properties would indicate thermal degradation or instability.
-
(Optional) Perform FTIR analysis on the cycled sample to check for any changes in its chemical structure.
Data Presentation
The quantitative data obtained from the experimental characterization should be summarized in tables for easy comparison and reference.
Table 1: Thermophysical Properties of this compound (Hypothetical Data)
| Property | Symbol | Unit | Value (Heating) | Value (Cooling) |
| Melting Peak Temperature | T_m | °C | [Insert Value] | - |
| Freezing Peak Temperature | T_f | °C | - | [Insert Value] |
| Latent Heat of Fusion | ΔH_m | J/g | [Insert Value] | - |
| Latent Heat of Solidification | ΔH_f | J/g | - | [Insert Value] |
| Specific Heat (Solid) | C_p,solid | J/(g·K) | [Insert Value] | [Insert Value] |
| Specific Heat (Liquid) | C_p,liquid | J/(g·K) | [Insert Value] | [Insert Value] |
| Decomposition Temperature | T_d | °C | [Insert Value] | - |
Table 2: Thermal Cycling Stability of this compound (Hypothetical Data)
| Number of Cycles | Change in T_m (%) | Change in ΔH_m (%) |
| 100 | [Insert Value] | [Insert Value] |
| 500 | [Insert Value] | [Insert Value] |
| 1000 | [Insert Value] | [Insert Value] |
Conclusion
This compound presents a promising candidate for thermal energy storage applications due to its expected favorable characteristics as a long-chain diester. The provided protocols outline the necessary steps for its synthesis and comprehensive characterization. Experimental verification of its thermophysical properties and long-term stability is crucial to validate its potential and determine its suitability for specific applications in research, industry, and drug development.
Application of Ditetradecyl sebacate in cosmetic and personal care formulations
Disclaimer: Publicly available information, technical data, and experimental protocols specifically for Ditetradecyl Sebacate are limited. Therefore, this document provides a comprehensive overview of the application of various sebacate esters in cosmetic and personal care formulations, drawing on data from chemically similar and commonly used sebacate compounds such as Dihexyldecyl Sebacate, Dioctyl Sebacate, and Diethyl Sebacate. These examples serve as a representative guide for formulation scientists and researchers.
Introduction to Sebacate Esters
Sebacate esters are diesters of sebacic acid, a naturally occurring dicarboxylic acid. They are valued in the cosmetic industry for their excellent emollient properties, offering a lightweight, non-greasy skin feel and good spreadability. Often used as alternatives to silicones, they provide a silky glide to formulations. These esters are synthesized in a controlled laboratory setting to ensure high purity and safety standards.
Functions and Properties
Sebacate esters perform several key functions in cosmetic and personal care products:
-
Emollients: They soften and soothe the skin by forming a protective layer that helps to reduce moisture loss.
-
Solvents: They can dissolve other substances, aiding in the uniform distribution of active ingredients within a formulation.
-
Film-Forming Agents: They create a thin, non-greasy film on the skin or hair, contributing to a smooth and silky feel.
-
Plasticizers: They can improve the flexibility and feel of cosmetic products.
-
Masking Agents: Some sebacate esters can help to mask unpleasant odors in a formulation.[1]
The general properties of sebacate esters make them highly versatile for a wide range of applications.
Table 1: Summary of Properties of Common Sebacate Esters
| Property | Diethylhexyl Sebacate | Diisopropyl Sebacate | Dioctyl Sebacate | General Characteristics for Cosmetic Use |
| INCI Name | DIETHYLHEXYL SEBACATE | DIISOPROPYL SEBACATE | DIOCTYL SEBACATE | Varies by specific ester |
| Appearance | Clear, pale yellow liquid[1] | - | - | Clear, often colorless to pale yellow liquids |
| Odor | Mild[1] | - | - | Typically low or mild odor |
| Solubility | Oil Soluble | Oil Soluble | Oil Soluble | Generally oil soluble |
| Key Functions | Emollient, Film-Forming, Masking, Plasticizer, Solvent[1] | Emollient, Solvent | Emollient, Plasticizer | Emollient, Solvent, Film-Former |
| Skin Feel | Lightweight, non-greasy, smooth[1] | Lightweight, non-greasy | Smooth application | Silky, non-greasy, good slip |
| Common Uses | Moisturizers, sunscreens, foundations, lip products | Creams, lotions, sunscreens | Lotions, sunscreens | Face creams, serums, sunscreens, color cosmetics |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are generalized methodologies for evaluating a new sebacate ester in a cosmetic formulation.
Protocol for Evaluating Emollient Efficacy and Sensory Profile
Objective: To assess the emollient properties and sensory characteristics of a new sebacate ester in a simple oil-in-water (O/W) lotion.
Materials:
-
Test Sebacate Ester (e.g., this compound)
-
Control Emollient (e.g., a known silicone or another ester)
-
Standard O/W lotion base (water, glycerin, emulsifier, thickener, preservative)
-
Viscometer
-
Homogenizer
-
pH meter
-
Panel of trained sensory assessors (n=10)
Methodology:
-
Formulation Preparation:
-
Prepare two formulations: one with the test sebacate ester and one with the control emollient at the same concentration (e.g., 5% w/w).
-
Heat the oil phase (emollient, emulsifier) and water phase (water, glycerin) separately to 75°C.
-
Slowly add the oil phase to the water phase while homogenizing.
-
Cool the emulsion to 40°C while stirring and add the preservative.
-
Adjust the pH if necessary.
-
-
Physical Property Analysis:
-
Viscosity: Measure the viscosity of each formulation at 24 hours and after 1, 2, and 4 weeks at room temperature using a viscometer.
-
Stability: Centrifuge an aliquot of each formulation at 3000 rpm for 30 minutes to check for phase separation. Conduct freeze-thaw cycle testing (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).
-
-
Sensory Evaluation:
-
Apply a standardized amount of each lotion to the forearms of the sensory panelists.
-
Panelists will rate the following attributes on a scale of 1 to 10:
-
Spreadability
-
Absorbency
-
Greasiness
-
Tackiness
-
After-feel (smoothness, silkiness)
-
-
Analyze the data statistically to determine any significant differences between the test and control emollients.
-
Protocol for Stability Testing of a Sunscreen Formulation
Objective: To evaluate the impact of a new sebacate ester on the stability of a sunscreen formulation containing a UV filter.
Materials:
-
Test Sebacate Ester
-
UV filter (e.g., Avobenzone, Octocrylene)
-
Standard sunscreen formulation base
-
Stability chambers (e.g., 40°C/75% RH, 50°C)
-
HPLC (for UV filter content analysis)
-
Spectrophotometer (for SPF analysis)
Methodology:
-
Formulation: Prepare a sunscreen formulation with the test sebacate ester as part of the oil phase.
-
Initial Analysis:
-
Measure the initial pH, viscosity, and appearance of the formulation.
-
Determine the initial concentration of the UV filter using HPLC.
-
Measure the in-vitro SPF of the formulation.
-
-
Stability Study:
-
Store samples of the formulation in the stability chambers.
-
At predetermined time points (e.g., 1, 2, and 3 months), remove samples and re-evaluate the physical properties, UV filter concentration, and in-vitro SPF.
-
-
Data Analysis: Compare the results over time to the initial values to assess the stability of the formulation.
Visualizations
Logical Relationship of Sebacate Ester Properties
Figure 1: Synthesis and key properties of sebacate esters.
Experimental Workflow for New Emollient Evaluation
Figure 2: Workflow for evaluating a new emollient ester.
References
Application Notes and Protocols: Incorporation of Ditetradecyl Sebacate into Biodegradable Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ditetradecyl sebacate, a long-chain aliphatic diester, is a promising, non-toxic, and biodegradable plasticizer for incorporation into various biodegradable polymer films. Its large alkyl chains are expected to impart significant flexibility, hydrophobicity, and potentially influence the drug release profiles in medicated films. These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into a biodegradable polymer matrix, using Poly(lactic acid) (PLA) as a representative example. The methodologies described herein can be adapted for other biodegradable polymers such as Poly(butylene succinate) (PBS) or Poly(caprolactone) (PCL).
This document outlines the preparation of films with varying concentrations of this compound, followed by a suite of characterization techniques to evaluate their physicochemical and functional properties. The provided protocols are intended to serve as a foundational guide for researchers exploring the potential of this compound as a functional excipient in the development of biodegradable films for packaging, agricultural, and biomedical applications.
Postulated Effects of this compound on Biodegradable Films
Based on the known properties of similar long-chain dialkyl esters of sebacic acid, the incorporation of this compound into biodegradable films is anticipated to have the following effects:
-
Plasticization: By inserting its long, flexible aliphatic chains between polymer chains, this compound is expected to reduce intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the flexibility and elongation at break of the films.
-
Hydrophobicity: The two tetradecyl (C14) chains will significantly increase the hydrophobicity of the film surface, leading to increased water contact angles and reduced water vapor permeability.
-
Thermal Properties: The addition of this compound may affect the melting temperature (Tm) and crystallinity of the polymer matrix.
-
Biodegradability: The influence on the overall biodegradation rate will depend on the interplay between increased hydrophobicity (which may hinder microbial access) and the inherent biodegradability of the ester itself.
-
Drug Release: In the context of drug-loaded films, this compound is expected to act as a lipophilic carrier, potentially modulating the release of hydrophobic drugs.
Experimental Protocols
Materials and Equipment
-
Polymer: Poly(lactic acid) (PLA), pellet form, suitable for solvent casting.
-
Plasticizer: this compound (purity > 98%).
-
Solvent: Dichloromethane (DCM) or Chloroform, analytical grade.
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
Glass beakers and stirring bars
-
Glass petri dishes or flat glass plates for casting
-
Leveling surface
-
Desiccator with silica gel
-
Film thickness gauge
-
Universal Testing Machine (for mechanical testing)
-
Differential Scanning Calorimeter (DSC)
-
Contact Angle Goniometer
-
Water Vapor Permeability Analyzer
-
Soil burial test setup (for biodegradability)
-
Preparation of Biodegradable Films by Solvent Casting
This protocol describes the preparation of PLA films with 0%, 5%, 10%, and 15% (w/w) of this compound.
-
Polymer Solution Preparation:
-
Accurately weigh 5 g of PLA pellets and dissolve in 100 mL of dichloromethane in a glass beaker.
-
Stir the solution using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.
-
-
Incorporation of this compound:
-
For the 5% film, accurately weigh 0.25 g of this compound and add it to the PLA solution.
-
For the 10% film, add 0.50 g of this compound.
-
For the 15% film, add 0.75 g of this compound.
-
Stir each solution for at least 2 hours to ensure homogeneous mixing. A control film (0%) should be prepared without the addition of the plasticizer.
-
-
Film Casting:
-
Pour a fixed volume (e.g., 20 mL) of the polymer solution into a clean, dry glass petri dish placed on a leveling surface.
-
Cover the petri dish with a watch glass, leaving a small opening to allow for slow solvent evaporation. This prevents the formation of bubbles and ensures a uniform film.
-
Allow the solvent to evaporate completely at room temperature for 24-48 hours.
-
-
Film Drying and Storage:
-
Once the films are formed, carefully peel them from the petri dishes.
-
Place the films in a desiccator containing silica gel for at least 48 hours to remove any residual solvent.
-
Store the dried films in a cool, dry place in sealed bags until further characterization.
-
Characterization Protocols
Film Thickness
Measure the thickness of the films at five different points using a digital micrometer. The average thickness should be used for subsequent calculations.
Mechanical Properties
-
Cut the film samples into rectangular strips (e.g., 10 mm x 50 mm).
-
Determine the tensile strength, elongation at break, and Young's modulus using a Universal Testing Machine according to ASTM D882 standard.
-
Set the initial grip separation and crosshead speed to appropriate values (e.g., 30 mm and 5 mm/min, respectively).
-
Conduct the test on at least five specimens for each formulation and calculate the average values.
Thermal Properties (DSC)
-
Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.
-
Perform the DSC analysis under a nitrogen atmosphere.
-
The thermal cycle can be as follows:
-
Heat from 25 °C to 200 °C at a rate of 10 °C/min (first heating scan).
-
Hold at 200 °C for 5 minutes to erase the thermal history.
-
Cool down to 25 °C at a rate of 10 °C/min.
-
Heat again from 25 °C to 200 °C at a rate of 10 °C/min (second heating scan).
-
-
Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating scan.
Water Contact Angle
-
Place a small section of the film on a flat, level surface.
-
Dispense a 5 µL droplet of deionized water onto the film surface using a microsyringe.
-
Capture the image of the droplet and measure the contact angle using a contact angle goniometer.
-
Perform measurements at five different locations on each film sample and calculate the average.
Water Vapor Permeability (WVP)
-
Perform the WVP test using the cup method according to ASTM E96/E96M standard.
-
Seal the film sample over the mouth of a test cup containing a desiccant (e.g., anhydrous calcium chloride).
-
Place the cup in a controlled environment with constant temperature and humidity (e.g., 25 °C and 50% RH).
-
Weigh the cup at regular intervals to determine the rate of water vapor transmission through the film.
-
Calculate the WVP based on the weight gain, film thickness, and the water vapor pressure gradient across the film.
Biodegradability (Soil Burial Test)
-
Cut the film samples into pre-weighed pieces (e.g., 20 mm x 20 mm).
-
Bury the samples in a container with compost soil at a depth of approximately 5 cm.
-
Maintain the soil moisture content at around 50-60% and the temperature at 25-30 °C.
-
At specific time intervals (e.g., 7, 14, 21, and 28 days), retrieve the samples, carefully clean them with distilled water to remove soil particles, and dry them in an oven at 40 °C until a constant weight is achieved.
-
Calculate the percentage of weight loss to determine the extent of biodegradation.
Data Presentation
The following tables present hypothetical data to illustrate the expected trends upon incorporation of this compound into PLA films.
Table 1: Mechanical Properties of PLA/Ditetradecyl Sebacate Films
| This compound (%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 | 55 ± 3 | 5 ± 1 | 1200 ± 50 |
| 5 | 42 ± 4 | 50 ± 5 | 950 ± 40 |
| 10 | 30 ± 3 | 150 ± 10 | 600 ± 30 |
| 15 | 22 ± 2 | 250 ± 15 | 350 ± 25 |
Table 2: Thermal and Surface Properties of PLA/Ditetradecyl Sebacate Films
| This compound (%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Water Contact Angle (°) | Water Vapor Permeability (g·m/m²·s·Pa) x 10⁻¹² |
| 0 | 60.5 | 175.2 | 75 ± 2 | 8.5 ± 0.5 |
| 5 | 52.1 | 173.8 | 88 ± 3 | 6.2 ± 0.4 |
| 10 | 45.3 | 172.5 | 95 ± 3 | 4.8 ± 0.3 |
| 15 | 38.7 | 171.9 | 102 ± 4 | 3.5 ± 0.3 |
Table 3: Biodegradability of PLA/Ditetradecyl Sebacate Films (Weight Loss % in Soil)
| This compound (%) | Day 7 | Day 14 | Day 21 | Day 28 |
| 0 | 5 ± 1 | 12 ± 2 | 25 ± 3 | 40 ± 4 |
| 5 | 4 ± 1 | 10 ± 2 | 22 ± 3 | 35 ± 4 |
| 10 | 3 ± 1 | 8 ± 1 | 18 ± 2 | 30 ± 3 |
| 15 | 2 ± 1 | 6 ± 1 | 15 ± 2 | 25 ± 3 |
Conclusion
The incorporation of this compound is expected to be a viable strategy for modifying the properties of biodegradable films. The protocols outlined in this document provide a systematic approach to prepare and characterize these films. The anticipated results suggest that this compound can effectively plasticize PLA, increase its hydrophobicity, and modulate its biodegradability. These properties make it a promising candidate for applications in flexible packaging, agricultural films, and as a modulating excipient in drug delivery systems. Further studies are warranted to fully elucidate the structure-property relationships and to explore its potential in various applications.
Ditetradecyl Sebacate: Application Notes for Industrial Lubricants
Introduction
Ditetradecyl sebacate is a diester synthesized from sebacic acid and tetradecanol. As a member of the dibasic acid ester family, it possesses inherent characteristics that make it a candidate for a high-performance lubricant base stock or additive. Sebacate esters are known for their excellent viscosity-temperature characteristics, low-temperature fluidity, and good thermal stability. These properties suggest that this compound could be beneficial in demanding industrial applications where consistent performance across a wide temperature range is critical.
Potential Industrial Applications
Based on the performance of analogous sebacate esters like dioctyl sebacate (DOS), this compound is anticipated to be a valuable component in the formulation of:
-
Engine Oils: Its expected high viscosity index would contribute to stable viscosity and lubrication protection from cold start-ups to high operating temperatures.
-
Hydraulic Fluids: Good thermal and oxidative stability are crucial for the longevity and reliability of hydraulic systems.
-
Gear Oils: The inherent lubricity of ester-based lubricants can help reduce friction and wear in gear systems.
-
Compressor Oils: Low volatility and high flash points are desirable for safety and reduced oil consumption in compressor applications.
-
Greases: As a base oil in grease formulations, it could provide excellent low-temperature performance and mechanical stability.
Performance Characteristics (Comparative Data)
While specific data for this compound is unavailable, the following table summarizes the typical properties of other sebacate esters used as lubricants. These values can serve as a general guideline for the expected performance of this compound. The longer alkyl chains of this compound would likely result in a higher viscosity, a higher flash point, and potentially a higher pour point compared to shorter-chain sebacates.
| Property | Dioctyl Sebacate (DOS) | Di-2-ethylhexyl Sebacate (D2EHS) | Expected Trend for this compound | Test Method |
| Kinematic Viscosity @ 100°C (cSt) | ~3-5 | ~3-5 | Higher | ASTM D445 |
| Kinematic Viscosity @ 40°C (cSt) | ~12-15 | ~12-15 | Higher | ASTM D445 |
| Viscosity Index | >150 | >150 | High | ASTM D2270 |
| Pour Point (°C) | -50 to -60 | <-60 | Potentially Higher | ASTM D97 |
| Flash Point (°C) | >200 | >190 | Higher | ASTM D92 |
| Oxidative Stability | Good to Excellent | Good to Excellent | Good to Excellent | ASTM D943 / D2272 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as an industrial lubricant.
Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).
-
Constant temperature bath with precise temperature control (±0.02°C).
-
Timer accurate to 0.1 seconds.
Procedure:
-
Select a viscometer tube where the flow time will be at least 200 seconds.
-
Filter the sample of this compound through a fine-mesh screen to remove any particulate matter.
-
Charge the viscometer with the sample in accordance with the instrument's instructions.
-
Place the charged viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C).
-
Allow the viscometer to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up into the measuring bulb of the viscometer.
-
Release the suction and measure the time it takes for the liquid meniscus to pass between the two calibration marks.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
Viscosity Index (ASTM D2270)
Objective: To calculate the viscosity index (VI), an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.
Procedure:
-
Determine the kinematic viscosity of the this compound sample at both 40°C and 100°C using the ASTM D445 protocol.
-
Use the measured viscosities and the formulas provided in the ASTM D2270 standard to calculate the viscosity index. The calculation involves comparing the viscosity change of the sample with that of two reference oils.
Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which the lubricant will continue to flow.
Apparatus:
-
Pour point test jar.
-
Jacketed cooling bath.
-
Thermometer.
Procedure:
-
Pour the this compound sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cool the sample at a specified rate in the cooling bath.
-
At every 3°C interval, remove the jar from the bath and tilt it to see if the oil flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
Flash Point (ASTM D92 - Cleveland Open Cup)
Objective: To determine the lowest temperature at which the vapors of the lubricant will ignite when a small flame is passed over the surface.
Apparatus:
-
Cleveland Open Cup apparatus.
-
Heating source.
-
Test flame applicator.
-
Thermometer.
Procedure:
-
Fill the test cup with the this compound sample to the filling mark.
-
Heat the sample at a specified, constant rate.
-
As the temperature rises, pass the test flame across the cup at regular intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.
Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)
Objective: To evaluate the oxidation stability of the lubricant in the presence of water and a copper catalyst under pressurized oxygen.
Apparatus:
-
Rotating pressure vessel (bomb).
-
Oxygen supply.
-
Constant temperature bath.
-
Pressure recorder.
Procedure:
-
Place a coiled copper catalyst in a glass container with the this compound sample and distilled water.
-
Seal the container in the pressure vessel.
-
Pressurize the vessel with oxygen to a specified pressure.
-
Place the vessel in a constant temperature bath (e.g., 150°C) and rotate it at a specified speed.
-
Monitor the pressure inside the vessel. The test is complete when the pressure drops by a specified amount from the maximum pressure.
-
The result is reported as the time in minutes to reach the specified pressure drop, with longer times indicating better oxidation stability.
Visualizations
Protocol for synthesizing Ditetradecyl sebacate in a laboratory setting
Application Note: Synthesis of Ditetradecyl Sebacate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the laboratory synthesis of this compound, a wax ester, via Fischer esterification. It includes information on reagents, equipment, procedure, and expected outcomes.
Introduction
This compound is a diester of sebacic acid and tetradecanol. As a wax ester, it has potential applications in various fields, including cosmetics, lubricants, and as a specialty chemical in drug delivery systems. Its synthesis is a straightforward application of the Fischer esterification reaction, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[1][2][3][4] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[4]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield and purity are estimations based on similar long-chain diester syntheses, such as that of dioctyl sebacate, and may vary depending on the specific reaction conditions and purification methods employed.[5]
| Parameter | Value | Notes |
| Molecular Formula | C38H74O4 | |
| Molecular Weight | 603.0 g/mol | |
| Theoretical Yield | Based on 1:2 molar ratio of sebacic acid to tetradecanol | The limiting reagent is sebacic acid. |
| Expected Yield | ~95-98% | Based on analogous reactions.[5] |
| Purity (by GC) | >99% | After purification.[5] |
| Appearance | White to off-white waxy solid | At room temperature. |
| Melting Point | Not available | Expected to be a waxy solid at room temperature. |
| ¹H NMR (CDCl₃, est.) | δ 4.05 (t, 4H), 2.28 (t, 4H), 1.62 (m, 8H), 1.25 (s, 44H), 0.88 (t, 6H) | Estimated chemical shifts. |
| ¹³C NMR (CDCl₃, est.) | δ 174, 65, 34, 32, 30, 29, 26, 25, 23, 14 | Estimated chemical shifts. |
Experimental Protocol: Fischer Esterification of Sebacic Acid with Tetradecanol
This protocol details the synthesis of this compound.
3.1. Materials and Equipment
-
Reagents:
-
Sebacic acid (1.0 eq)
-
Tetradecanol (2.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)
-
Toluene (as solvent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Glassware for recrystallization
-
Analytical balance
-
3.2. Reaction Setup
Caption: Reaction setup for Fischer esterification with reflux and water removal.
3.3. Procedure
-
Charging the Reactor: In a round-bottom flask, combine sebacic acid, tetradecanol, and toluene.
-
Initiating the Reaction: Begin stirring the mixture and add a catalytic amount of concentrated sulfuric acid.
-
Reflux and Water Removal: Attach the Dean-Stark apparatus and condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent such as hexane.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of Ditetradecyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ditetradecyl sebacate in various mixtures. The protocols outlined below utilize Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Refractive Index Detection (HPLC-RID), offering robust and reliable quantification.
Introduction to this compound Analysis
This compound is a diester of sebacic acid and tetradecanol, finding applications as an emollient, plasticizer, and lubricant in cosmetics, pharmaceuticals, and polymer formulations. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. Due to its non-volatile nature and lack of a strong UV chromophore, specialized analytical techniques are required for its determination.
This document outlines two primary analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for thermally stable compounds like this compound.
-
High-Performance Liquid Chromatography (HPLC): Coupled with universal detectors like Evaporative Light Scattering (ELSD) or Refractive Index (RID), HPLC offers a versatile alternative for non-volatile analytes.
Analytical Methods and Protocols
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the determination of this compound in complex matrices due to the high separation efficiency of gas chromatography and the specificity of mass spectrometric detection.
2.1.1. Experimental Protocol
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Accurately weigh 1 g of the sample mixture into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate, 9:1 v/v).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar non-polar capillary column |
| Inlet Temperature | 300 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined by analyzing a standard of this compound (e.g., molecular ion and key fragments) |
2.1.2. Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
2.1.3. Experimental Workflow
GC-MS analysis workflow for this compound.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine analysis and for samples where thermal degradation is a concern. The choice between ELSD and RID will depend on the required sensitivity and the nature of the sample matrix.
2.2.1. Experimental Protocol
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Accurately weigh 1 g of the sample and dissolve it in 10 mL of a non-polar solvent like hexane.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of hexane.
-
Load the sample solution onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a solvent mixture that elutes interfering compounds but retains this compound (e.g., a mixture of hexane and a slightly more polar solvent). This step may require optimization based on the sample matrix.
-
Elute the this compound with a stronger solvent, such as dichloromethane or isopropanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
b) HPLC Instrumentation and Conditions
| Parameter | HPLC-ELSD | HPLC-RID |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Isopropanol (e.g., 70:30 v/v) | Isocratic elution with a mixture of Acetonitrile and Water (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 20 µL | 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) | Refractive Index Detector (RID) |
| ELSD Nebulizer Temperature | 40 °C | - |
| ELSD Evaporator Temperature | 60 °C | - |
| ELSD Gas Flow Rate | 1.5 SLM (Nitrogen) | - |
2.2.2. Quantitative Data Summary
| Parameter | HPLC-ELSD | HPLC-RID |
| Linearity (r²) | > 0.99 (with logarithmic transformation) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | 50 - 150 µg/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (Recovery %) | 85 - 115% | 95 - 105% |
2.2.3. Logical Relationship of HPLC Components
Logical flow of an HPLC system for analysis.
Method Validation and Quality Control
For both GC-MS and HPLC methods, a proper validation should be performed according to ICH guidelines. This includes:
-
Specificity: Ensuring that the signal measured is solely from this compound. This can be achieved by analyzing blank matrix samples and samples spiked with potential interfering substances.
-
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the instrumental response over a defined range. A minimum of five concentration levels should be used.
-
Accuracy: Determining the closeness of the measured value to the true value. This is typically assessed by spike/recovery experiments.
-
Precision: Assessing the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Quality control samples (e.g., a blank, a low, and a high concentration standard) should be included in each analytical run to ensure the continued validity of the results.
Conclusion
The choice between GC-MS and HPLC for the quantification of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers higher sensitivity and specificity, making it suitable for trace analysis in complex matrices. HPLC with ELSD or RID provides a robust and reliable alternative, particularly for routine quality control applications. Both methods, when properly developed and validated, can provide accurate and precise quantification of this compound in a variety of mixtures.
Application Notes and Protocols: Ditetradecyl Sebacate as an Emollient in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ditetradecyl Sebacate
This compound is a diester of sebacic acid and tetradecyl alcohol. Based on its chemical structure, it is predicted to be a waxy solid at room temperature with a melting point near skin temperature. This characteristic suggests its utility as a luxurious emollient in topical formulations. Emollients are crucial ingredients in skincare and topical drug delivery systems, primarily functioning to soften and smooth the skin by forming a protective barrier that reduces water loss.
Key Inferred Functions:
-
Emollient: Provides a soft, smooth, and non-greasy feel to the skin.
-
Occlusive Agent: Forms a thin, protective layer on the skin's surface to prevent transepidermal water loss (TEWL).
-
Texture Enhancer: Contributes to the viscosity and spreadability of creams and lotions.
-
Stabilizer: Can help to stabilize oil-in-water and water-in-oil emulsions.
Physicochemical Properties (Inferred and Comparative Data)
Quantitative data for this compound is not available. The following table summarizes the properties of the structurally similar emollient, myristyl myristate, and related sebacate esters for reference.
| Property | Myristyl Myristate (Reference) | Diethyl Sebacate (Reference) | Dioctyl Sebacate (Reference) | This compound (Predicted) |
| INCI Name | Myristyl Myristate | Diethyl Sebacate | Dioctyl Sebacate | This compound |
| Chemical Formula | C₂₈H₅₆O₂ | C₁₄H₂₆O₄ | C₂₆H₅₀O₄ | C₃₄H₆₆O₄ |
| Molecular Weight | 424.7 g/mol | 258.36 g/mol | 426.67 g/mol | ~538.9 g/mol |
| Appearance | White to yellowish waxy solid | Colorless to pale yellow liquid | Clear, pale yellow liquid | White to off-white waxy solid |
| Melting Point | ~38 °C (100.4 °F) | 1-2 °C | -48 °C | Likely near body temperature (e.g., 35-45 °C) |
| Solubility | Oil Soluble | Soluble in alcohol and ether | Soluble in organic solvents | Oil Soluble; Insoluble in water |
| Key Function | Emollient, Thickener | Emollient, Solvent | Emollient, Plasticizer | Emollient, Occlusive Agent, Texture Enhancer |
Application in Topical Formulations
This compound is anticipated to be a valuable addition to a variety of topical preparations due to its inferred emollient and occlusive properties. Its waxy nature and melt-on-contact characteristic can enhance the sensory experience of a product.
-
Moisturizing Creams and Lotions: Its primary application would be to improve skin hydration and provide a substantive, protective feel.
-
Barrier Repair Formulations: The occlusive film-forming ability can help restore the skin's natural barrier function.
-
Color Cosmetics (e.g., Foundations, Lipsticks): Can improve spreadability and provide a smooth application.
-
Topical Drug Delivery: As a lipophilic vehicle, it may aid in the solubilization and penetration of certain active pharmaceutical ingredients (APIs).
Experimental Protocols
The following protocols are standard methodologies for evaluating the performance of a novel emollient like this compound in a topical formulation.
Protocol for Evaluating Skin Hydration (Corneometry)
Objective: To quantify the hydrating effect of a topical formulation containing this compound on the stratum corneum.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation with this compound (e.g., 5% w/w in a base cream)
-
Placebo formulation (base cream without the emollient)
-
Untreated control site
-
Human volunteers (n ≥ 10) with healthy skin on the volar forearm
-
Controlled environment room (20-22°C, 40-60% RH)
Methodology:
-
Acclimatization: Volunteers acclimatize in the controlled environment room for at least 20 minutes.
-
Baseline Measurement: Three baseline corneometer readings are taken from marked 2x2 cm test sites on the volar forearm for each condition (test, placebo, untreated).
-
Product Application: A standardized amount of the test and placebo formulations (e.g., 2 mg/cm²) is applied to the respective test sites. One site remains untreated.
-
Post-Application Measurements: Corneometer readings are taken at predefined time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for each time point and for each condition. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results.
Protocol for Evaluating Transepidermal Water Loss (TEWL)
Objective: To assess the occlusive properties of a formulation containing this compound by measuring its effect on TEWL.[1][2][3]
Materials:
-
Tewameter® (e.g., TM 300, Courage + Khazaka)
-
Test formulation with this compound
-
Placebo formulation
-
Untreated control site
-
Human volunteers
-
Controlled environment room
Methodology:
-
Acclimatization and Baseline: Follow the same initial procedure as for corneometry to establish baseline TEWL readings for each test site.[3]
-
Product Application: Apply the test and placebo formulations as described previously.
-
Post-Application Measurements: Measure TEWL at the same time points as the hydration study. The probe should be held gently on the skin until a stable reading is obtained.[2]
-
Data Analysis: A decrease in TEWL compared to the baseline and the untreated site indicates an occlusive effect.[3] Calculate the percentage reduction in TEWL and perform statistical analysis.
Protocol for Sensory Panel Evaluation
Objective: To characterize the sensory attributes of a formulation containing this compound.
Materials:
-
Test formulation with this compound
-
Placebo formulation
-
Trained sensory panelists (n ≥ 10)
-
Standardized sensory attribute questionnaire (e.g., rating scales for greasiness, stickiness, smoothness, absorbency, and after-feel)
-
Controlled environment for application
Methodology:
-
Panelist Training: Panelists are trained on the definitions of each sensory attribute and the use of the rating scale.
-
Sample Blinding: Samples are presented to the panelists in a blinded and randomized order.
-
Application: Panelists apply a standardized amount of each formulation to a designated area of their skin (e.g., forearm).
-
Evaluation: Panelists evaluate the sensory attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after) and record their ratings on the questionnaire.
-
Data Analysis: The mean scores for each attribute are calculated and statistically compared between the test and placebo formulations. The results can be visualized using a spider-web chart.
Protocol for Formulation Stability Testing
Objective: To assess the physical and chemical stability of a topical formulation containing this compound under accelerated conditions, following ICH guidelines.[4][5][6]
Materials:
-
Test formulation in its final packaging
-
Stability chambers with controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH)[4]
-
Refrigerator (5°C ± 3°C)
-
Room temperature storage (25°C ± 2°C / 60% RH ± 5% RH)[5]
-
Viscometer, pH meter, microscope
Methodology:
-
Initial Analysis (Time 0): The formulation is tested for its initial physicochemical properties:
-
Macroscopic evaluation: Color, odor, appearance, phase separation.
-
Microscopic evaluation: Droplet size and distribution for emulsions.
-
Physical tests: pH, viscosity.
-
Chemical tests: Assay of the active ingredient (if applicable).
-
-
Stability Storage: Samples are placed in the different storage conditions.
-
Time-Point Testing: The analyses from step 1 are repeated at specified time points (e.g., 1, 2, 3, and 6 months for accelerated studies).[5]
-
Freeze-Thaw Cycling: Samples are subjected to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) to assess emulsion stability.
-
Data Analysis: The results at each time point are compared to the initial data. Any significant changes in the parameters may indicate instability.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for evaluating emollients.
Caption: Emollient effect on skin barrier.
References
- 1. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. Stability evaluation of emulsion-based topical preparations: a valuable potential of dynamic-mechanical thermoanalysis (DMTA) test as a rapid rheological alternative to conventional freeze-thaw test | Archives of Pharmacy [aseestant.ceon.rs]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ditetradecyl Sebacate
Welcome to the technical support center for the synthesis of Ditetradecyl Sebacate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer esterification. This reaction involves the direct esterification of sebacic acid with tetradecanol (myristyl alcohol) in the presence of an acid catalyst.[1] This method is a reversible reaction where water is produced as a byproduct.[2] To achieve high yields, the water must be removed as it forms, typically using a Dean-Stark apparatus.[2][3]
Q2: How can I drive the esterification reaction to completion to maximize the yield?
A2: To maximize the yield, the reaction equilibrium must be shifted towards the product side. There are two primary strategies to achieve this[2][4]:
-
Use an excess of one reactant: Using a molar excess of the alcohol (tetradecanol) can help drive the reaction forward. Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio can significantly improve yields.[2][3]
-
Remove the water byproduct: As water is formed during the reaction, its removal will prevent the reverse reaction (ester hydrolysis).[2] This is most effectively accomplished by azeotropic distillation using a solvent like toluene and a Dean-Stark trap.[2][3]
Q3: What type of catalyst is best for this synthesis, and how much should I use?
A3: A variety of catalysts can be used, ranging from traditional mineral acids to solid acid catalysts and organometallic compounds. The choice of catalyst can impact reaction time, temperature, and the complexity of the final workup. Common catalysts include:
-
Sulfuric Acid (H₂SO₄): A strong, effective, and common catalyst for Fischer esterification.[1][3]
-
Titanate Esters: These are effective catalysts, particularly in industrial settings, often leading to high purity products.[5]
-
Stannous Oxide (SnO): A non-solid acid catalyst reported to have high catalytic activity, short reaction times, and result in a light-colored product with a simple post-treatment process.[6]
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O): Found to be a highly active catalyst for the esterification of long-chain fatty acids and alcohols.[7]
-
Solid Acid Catalysts (e.g., Amberlyst-16): These are advantageous for continuous flow processes and simplify catalyst removal, as they can be filtered off.[1]
The catalyst amount is typically a small percentage of the total reactant weight, often ranging from 0.5% to 5% w/w.
Q4: What are the typical reaction temperatures and times?
A4: Reaction temperatures for the synthesis of similar long-chain esters are generally high, often in the range of 120°C to 230°C.[5][6] The specific temperature depends on the catalyst used and the boiling point of the solvent (if any). Reaction times can vary from a few hours to over 24 hours, with progress monitored by measuring the acid number of the reaction mixture or by techniques like Thin-Layer Chromatography (TLC).[4][5]
Troubleshooting Guide
Q5: My reaction yield is very low (<50%). What are the most likely causes?
A5: Low yields in Fischer esterification are a common issue. The primary causes are often related to the reaction equilibrium or procedural inefficiencies.[8]
-
Cause 1: Incomplete Reaction due to Equilibrium: The esterification reaction is reversible. If the water byproduct is not effectively removed, the reaction will reach equilibrium with significant amounts of starting material still present.[2]
-
Cause 2: Insufficient Catalyst Activity or Amount: The catalyst may be old, inactive, or used in an insufficient quantity to drive the reaction at a reasonable rate.
-
Solution: Use a fresh, active catalyst at the recommended concentration. If using a reusable solid catalyst, ensure it has been properly regenerated.
-
-
Cause 3: Low Reaction Temperature or Insufficient Time: The reaction may be proceeding too slowly to reach completion within the allotted time.
-
Solution: Increase the reaction temperature, ensuring it is appropriate for the chosen catalyst and solvent. Monitor the reaction's progress (e.g., via acid number titration) and continue until the reaction is complete.[5]
-
-
Cause 4: Loss of Product During Workup: Significant amounts of the ester can be lost during the neutralization, washing, and purification steps.[8]
-
Solution: Be meticulous during product extraction. Ensure proper phase separation and minimize the amount of product that may remain in the aqueous layers or on filtration media.
-
Troubleshooting Flowchart
Caption: A flowchart to diagnose and solve common causes of low yield.
Q6: The final product is dark or discolored. What causes this and how can it be fixed?
A6: Discoloration can arise from side reactions or the degradation of reactants at high temperatures.
-
Cause: High reaction temperatures, especially for extended periods, can lead to the decomposition of starting materials or the product, creating colored impurities. Some catalysts may also promote side reactions that produce color.
-
Solution:
-
Optimize Temperature and Time: Avoid excessive temperatures or prolonged reaction times after completion.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may cause discoloration.[6]
-
Purification: Post-synthesis purification using activated carbon can effectively remove colored impurities.[6] The crude product can be dissolved in a non-polar solvent, treated with activated carbon, and then filtered prior to solvent removal.
-
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | Typical Reported Yield | Reference |
| 1:1 | ~65% | [2] |
| 2.2:1 | >95% | |
| 4:1 | ~100% | [3] |
| 5:1 | 100% | [9] |
| Note: Yields are for similar long-chain ester syntheses and illustrate the general trend. |
Table 2: Comparison of Catalysts for Sebacate Ester Synthesis
| Catalyst | Typical Temperature (°C) | Key Advantages | Potential Issues |
| H₂SO₄ | 120 - 140 | Low cost, high activity | Corrosive, difficult to remove, can cause side reactions |
| Titanate Esters | 210 - 225 | High yield and purity | Higher cost, requires high temperatures |
| Stannous Oxide | 200 - 230 | High activity, simple workup, light-colored product | Requires high temperatures |
| Lipase (e.g., Novozym 435) | 60 - 100 | Mild conditions, high selectivity, environmentally friendly | High cost, slower reaction rates |
Experimental Protocols & Visualizations
Chemical Reaction Pathway
The synthesis of this compound from Sebacic acid and Tetradecanol proceeds via a double Fischer Esterification.
Caption: Fischer esterification of sebacic acid with tetradecanol.
Detailed Experimental Protocol
This protocol describes a typical lab-scale synthesis of this compound using sulfuric acid as a catalyst with azeotropic water removal.
Materials:
-
Sebacic Acid (1 mole equivalent)
-
Tetradecanol (2.2 mole equivalents)
-
Concentrated Sulfuric Acid (0.5-1% of total reactant weight)
-
Toluene (sufficient to fill Dean-Stark trap and submerge reactants)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Carbon (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add sebacic acid, tetradecanol, and toluene.
-
Assemble the Dean-Stark trap and condenser on top of the flask.
-
Begin stirring the mixture.
-
-
Catalyst Addition and Reflux:
-
Slowly add the concentrated sulfuric acid to the stirring mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.[2]
-
Continue refluxing for 4-8 hours. The reaction is complete when no more water collects in the trap.
-
-
Workup and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% Sodium Bicarbonate solution (to neutralize the acid catalyst). Repeat until no more CO₂ evolution is observed.
-
Water.
-
Saturated brine solution (to help break any emulsions).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
(Optional) If the solution is colored, add a small amount of activated carbon, stir for 15-20 minutes, and filter through a pad of celite to remove the carbon.
-
Remove the toluene solvent using a rotary evaporator.
-
To remove any unreacted tetradecanol, the crude product can be purified further by vacuum distillation.
-
General Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Ditetradecyl Sebacate Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Ditetradecyl sebacate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound, a non-polar long-chain wax ester, is normal-phase column chromatography using silica gel as the stationary phase.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in this compound synthesized via Fischer esterification typically include unreacted starting materials such as sebacic acid and tetradecanol, as well as the monoester intermediate (1-tetradecyl sebacate).[1][2]
Q3: How can I monitor the progress of the column chromatography?
A3: The progress of the purification can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] This allows for the identification of fractions containing the pure product, which can then be combined.
Q4: My this compound is not moving from the baseline on the TLC plate. What should I do?
A4: If your compound remains at the origin of the TLC plate, the mobile phase is likely not polar enough to elute it. You should increase the polarity of the solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[3]
Q5: The purified this compound still shows impurities. What could be the reason?
A5: Contamination in the final product could be due to several factors:
-
Inadequate separation: The chosen solvent system may not have been optimal for resolving the product from all impurities.
-
Column overloading: Applying too much crude sample to the column can lead to poor separation.
-
Fraction collection issues: Fractions may have been collected in volumes that were too large, leading to the mixing of pure product with impurities.
-
Improper column packing: A poorly packed column can result in channeling and inefficient separation.
Troubleshooting Guide
The following table outlines common problems encountered during the chromatographic purification of this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Product does not elute from the column (or has a very low Rf on TLC) | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3] |
| Product elutes too quickly (high Rf on TLC), resulting in poor separation | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[4] |
| Streaking of spots on the TLC plate | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[3] |
| Sample is not fully dissolved in the spotting solvent. | Ensure the sample is completely dissolved before spotting. | |
| The compound is acidic or basic. | For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine. | |
| Poor separation between this compound and impurities | Inappropriate solvent system. | Optimize the solvent system using TLC by testing various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, petroleum ether/diethyl ether).[5] |
| Column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Flow rate is too high. | Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. | |
| Irregular elution profile (e.g., tailing or fronting peaks) | Poorly packed column (channeling). | Ensure the column is packed uniformly without any air bubbles or cracks. |
| Column frit is clogged. | Ensure the sample is fully dissolved and free of particulate matter before loading. | |
| Co-elution of this compound with the monoester impurity | The polarity difference between the diester and monoester is small. | Use a very shallow polarity gradient or an isocratic elution with a finely tuned solvent system to improve resolution. |
Quantitative Data Summary
Table 1: TLC Solvent Systems for Separation of Long-Chain Esters
| Solvent System (v/v) | Typical Rf of this compound (estimated) | Notes |
| 95:5 Hexane / Ethyl Acetate | 0.4 - 0.5 | Good starting point for separation from more polar impurities. |
| 90:10 Hexane / Ethyl Acetate | 0.6 - 0.7 | May be suitable if the product is retained too strongly.[4] |
| 80:20 Hexane / Ethyl Acetate | > 0.7 | Likely too polar, leading to poor separation from non-polar impurities.[4] |
| 100% Toluene | 0.3 - 0.4 | An alternative non-polar system that can offer different selectivity.[5] |
| 99:1 Hexane / Diethyl Ether | ~0.6 | A common system for the separation of wax esters.[6] |
Note: Rf values are approximate and can vary depending on the specific TLC plate, temperature, and chamber saturation.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol provides a general method for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp or iodine chamber for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a hexane/ethyl acetate solvent system (start with a 95:5 ratio).
-
Visualize the spots under a UV lamp or in an iodine chamber to determine the separation of the product from impurities. The desired product, being less polar, should have a higher Rf value than the monoester and sebacic acid. The optimal solvent system should give the product an Rf value of approximately 0.3-0.4 for good separation on the column.[7]
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent and sample.
-
Wash the column with the mobile phase, ensuring the solvent level does not drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing.
-
-
Fraction Analysis and Product Isolation:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. digital.csic.es [digital.csic.es]
- 3. community.wvu.edu [community.wvu.edu]
- 4. brainly.com [brainly.com]
- 5. biotage.com [biotage.com]
- 6. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Preventing degradation of Ditetradecyl sebacate during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ditetradecyl sebacate during processing.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues encountered during the processing of this compound, focusing on identifying the root cause of degradation and providing actionable preventative measures.
Issue 1: Increased Acidity or Change in pH of the Formulation
-
Question: My formulation containing this compound shows a significant drop in pH and an increase in acidity over time. What could be the cause, and how can I prevent it?
-
Answer: An increase in acidity is a primary indicator of hydrolytic degradation of this compound. The ester bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, leading to the formation of sebacic acid and tetradecanol.
Potential Causes and Solutions:
| Potential Cause | Recommended Preventative Measures |
| Presence of Water | Ensure all starting materials, solvents, and equipment are anhydrous. Consider using drying agents or performing reactions under an inert, dry atmosphere (e.g., nitrogen or argon).[1][2] |
| Acidic or Basic Catalysis | Avoid strongly acidic or basic conditions if possible. If the process requires a certain pH, use the mildest effective acid or base and the lowest possible concentration. Buffer the formulation to a neutral pH if compatible with the application.[3][4] |
| Enzymatic Degradation | If working with biological systems or raw materials, be aware of potential lipase or esterase activity that can catalyze hydrolysis.[5] Consider heat inactivation of enzymes or the use of enzyme inhibitors if appropriate. |
Issue 2: Changes in Physical Properties (Color, Odor, Viscosity)
-
Question: I have observed a yellowing of my this compound-containing product and a change in its viscosity and odor after processing at elevated temperatures. What is happening?
-
Answer: These changes often indicate thermal and/or oxidative degradation. High temperatures can initiate chain scission and side reactions, while the presence of oxygen can lead to the formation of various oxidation byproducts, such as aldehydes, ketones, and smaller carboxylic acids, which can cause discoloration and off-odors.
Potential Causes and Solutions:
| Potential Cause | Recommended Preventative Measures |
| High Processing Temperature | Process at the lowest effective temperature. Determine the thermal stability of this compound through thermogravimetric analysis (TGA) to identify the onset of degradation. Minimize the duration of exposure to high temperatures.[6][7] |
| Presence of Oxygen | Process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] |
| Presence of Metal Ions | Metal ions can catalyze oxidative degradation. Use high-purity reagents and glass-lined or stainless steel reactors to avoid metal contamination. Consider the use of chelating agents if metal ion contamination is unavoidable. |
| UV Light Exposure | Protect the material from light, as UV radiation can initiate and accelerate oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The three primary degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the ester bonds by water to form sebacic acid and tetradecanol. This is accelerated by acids, bases, and certain enzymes.
-
Oxidation: Free-radical chain reaction initiated by heat, light, or metal ions, leading to the formation of hydroperoxides which can further break down into a variety of byproducts.
-
Thermal Degradation (Pyrolysis): At very high temperatures, the ester can undergo elimination reactions to form an alkene and a carboxylic acid.
Q2: How can I detect and quantify the degradation of this compound?
A2: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate and quantify the intact this compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products like tetradecanol and smaller molecules resulting from oxidation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can monitor the disappearance of the ester carbonyl peak and the appearance of hydroxyl and carboxylic acid peaks.
-
Acid Value Titration: A simple method to quantify the amount of free carboxylic acids (like sebacic acid) formed due to hydrolysis.
Q3: What are typical conditions for a forced degradation study of this compound?
A3: Forced degradation studies are essential to understand the stability of a molecule. The following table provides starting conditions for a forced degradation study on this compound, which should be adapted based on experimental observations. The goal is to achieve 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4-8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 100-150°C | 48-72 hours |
| Photolytic | UV/Vis light | Ambient | As per ICH Q1B |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile). b. Subject the stock solution to forced degradation as per the conditions in the table above. c. Inject the undegraded and degraded samples into the HPLC system. d. Adjust the mobile phase gradient to achieve good separation between the parent peak and any degradation product peaks. e. Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Determination of Acid Value
This protocol measures the free carboxylic acids formed due to hydrolysis.
-
Reagents:
-
Toluene/Ethanol mixture (2:1 v/v), neutralized.
-
Potassium hydroxide (KOH) solution, 0.1 M, standardized.
-
Phenolphthalein indicator.
-
-
Procedure: a. Accurately weigh a known amount of the this compound sample into a flask. b. Dissolve the sample in the neutralized toluene/ethanol mixture. c. Add a few drops of phenolphthalein indicator. d. Titrate with 0.1 M KOH solution until a persistent pink color is observed. e. Calculate the acid value (mg KOH/g of sample).
Q4: Are there any recommended stabilizers for this compound?
A4: The choice of stabilizer depends on the degradation pathway you are trying to prevent and the end-use application.
-
For Oxidation: Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective.
-
For Hydrolysis: Maintaining a dry environment is the most effective strategy. If water cannot be avoided, buffering to a neutral pH can slow down acid- or base-catalyzed hydrolysis.
-
For Thermal Degradation: Organotin-based stabilizers are sometimes used in polymer applications, but their suitability depends on the specific formulation and regulatory requirements.
It is crucial to perform compatibility studies to ensure that any added stabilizer does not have a detrimental effect on the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. US4433135A - Method for the prevention of hydrolysis of polyesterification catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. au.macnaught.com [au.macnaught.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of Ditetradecyl Sebacate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Ditetradecyl sebacate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a long-chain diester of sebacic acid and tetradecanol. Its chemical structure results in a highly lipophilic molecule with extremely low water solubility. A predicted logP (octanol-water partition coefficient) for a structurally similar compound, oct-3-yl tetradecyl ester of sebacic acid, is approximately 10.25, with a predicted water solubility (log10ws in mol/l) of -11.05, indicating it is practically insoluble in water.[1] This poor aqueous solubility is a significant hurdle for its use in many experimental and pharmaceutical applications where dispersion in an aqueous environment is required.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
The main approaches to enhance the aqueous solubility or dispersibility of highly lipophilic compounds like this compound focus on creating stable colloidal dispersions. These strategies include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Nanoparticle Formulation: Encapsulating this compound within a polymer matrix to form nanoparticles that can be dispersed in water.
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes.
Q3: How do I choose the right solubilization strategy for my experiment?
The choice of strategy depends on the specific requirements of your application, such as the desired final concentration, particle size, stability, and in vivo or in vitro model. The following diagram outlines a general decision-making workflow:
Troubleshooting Guides
Issue 1: Poor emulsification or phase separation when preparing a Self-Emulsifying Drug Delivery System (SEDDS).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Excipient Selection | The oil, surfactant, and co-surfactant combination is not optimal for this compound. |
| - Screen different excipients: Test a range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants with varying HLB values (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400). | |
| - Construct a ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-solvent for creating a stable microemulsion. | |
| Incorrect Surfactant HLB Value | The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is not suitable for the oil phase. |
| - Blend surfactants: Combine a high HLB surfactant with a low HLB surfactant to achieve a required HLB value, typically in the range of 10-14 for o/w emulsions. | |
| Insufficient Mixing Energy | While SEDDS are designed to be self-emulsifying, initial gentle agitation is necessary. |
| - Ensure thorough mixing: Vortex the formulation for a sufficient time to ensure homogeneity before dilution in the aqueous phase. |
Issue 2: Low encapsulation efficiency and large particle size in nanoparticle formulations.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Miscibility of Solvent and Anti-Solvent | The organic solvent containing the polymer and this compound is not rapidly miscible with the aqueous anti-solvent. |
| - Select an appropriate solvent system: Use a water-miscible organic solvent like acetone or acetonitrile. | |
| Suboptimal Surfactant Concentration | Insufficient surfactant to stabilize the newly formed nanoparticles leads to aggregation. |
| - Optimize surfactant concentration: Test different concentrations of stabilizers like Poloxamer 188 or PVA. Increasing surfactant concentration generally decreases particle size, but may also affect encapsulation efficiency. | |
| High Polymer Concentration | A high concentration of the polymer can lead to increased viscosity and larger particle formation. |
| - Adjust polymer concentration: Lower the concentration of the polymer in the organic phase. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS formulation.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-solvent (e.g., Transcutol HP)
-
Aqueous phase (e.g., deionized water or buffer)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the compound to each excipient, vortexing for 48 hours, and then quantifying the dissolved amount after centrifugation.
-
-
Construction of Ternary Phase Diagram:
-
Based on solubility data, select the most suitable oil, surfactant, and co-solvent.
-
Prepare mixtures of the oil, surfactant, and co-solvent at various ratios (e.g., from 1:9 to 9:1).
-
Titrate each mixture with the aqueous phase and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-solvent from the self-emulsifying region.
-
Accurately weigh and mix the components in a glass vial.
-
Add the desired amount of this compound to the mixture and vortex until it is completely dissolved.
-
-
Characterization:
-
Add a known amount of the SEDDS formulation to a specified volume of aqueous phase with gentle stirring.
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting emulsion using dynamic light scattering (DLS).
-
Visually inspect for any signs of precipitation or phase separation over time.
-
Protocol 2: Formulation of this compound-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing polymeric nanoparticles.
Materials:
-
This compound
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous phase containing a stabilizer (e.g., 1% w/v Poloxamer 188 solution)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in acetone.
-
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, encapsulating the this compound into nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
-
Purification and Concentration (Optional):
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in fresh deionized water. Repeat this washing step twice.
-
The final nanoparticle suspension can be concentrated by adjusting the final resuspension volume.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent, and quantifying the amount of encapsulated this compound using an appropriate analytical method (e.g., HPLC).
-
Quantitative Data Summary
The following table provides representative data on the solubility of a model lipophilic compound in common excipients used in SEDDS formulations. This data is for illustrative purposes to guide excipient selection for this compound.
| Excipient | Type | Solubility of Model Lipophilic Compound (mg/mL) |
| Capryol 90 | Oil | 85.3 ± 4.2 |
| Labrafac Lipophile WL 1349 | Oil | 72.1 ± 3.5 |
| Tween 80 | Surfactant | 150.6 ± 7.8 |
| Cremophor EL | Surfactant | 182.4 ± 9.1 |
| Transcutol HP | Co-solvent | 250.1 ± 12.5 |
| PEG 400 | Co-solvent | 195.7 ± 10.3 |
Note: The above data is hypothetical and intended for illustrative purposes only. Actual solubility of this compound must be determined experimentally.
References
Technical Support Center: Enhancing Polymer Properties with Ditetradecyl Sebacate
Disclaimer: Direct experimental data on the use of Ditetradecyl sebacate as a polymer plasticizer is limited in publicly available scientific literature. The information provided in this technical support center is based on the established principles of polymer science and data from chemically similar long-chain aliphatic ester plasticizers. Researchers should use this guide as a starting point and conduct their own empirical studies to determine the optimal conditions and properties for their specific polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to enhance the mechanical properties of polymers like PLA and PCL?
This compound is a long-chain diester of sebacic acid and tetradecanol. As a plasticizer, it is anticipated to increase the flexibility and ductility of inherently brittle polymers such as Polylactic Acid (PLA). By inserting its long, flexible aliphatic chains between the rigid polymer chains, this compound increases the free volume and reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer.[1][2] This increased molecular mobility allows the polymer chains to move more freely, resulting in a decrease in tensile strength and modulus but a significant increase in elongation at break. For semi-crystalline polymers like Poly-ε-caprolactone (PCL), it can also influence the crystallization process.[3][4]
Q2: What are the potential challenges when using a long-chain plasticizer like this compound?
The primary challenges associated with long-chain plasticizers include:
-
Miscibility: Due to its long alkyl chains, this compound may have limited miscibility with more polar polymers like PLA.[5] Poor miscibility can lead to phase separation, resulting in hazy or opaque films and poor mechanical properties.
-
Plasticizer Migration: Over time, the plasticizer molecules can migrate to the surface of the polymer, leading to a greasy feel and a loss of plasticization effect, making the material brittle again.[6]
-
Processing Difficulties: The addition of a plasticizer can significantly lower the melt viscosity of the polymer, which may require adjustments to processing parameters during techniques like melt blending and extrusion.[2]
Q3: How does the concentration of this compound affect the properties of the polymer?
Generally, as the concentration of the plasticizer increases, the following trends are observed:
-
Decrease in Tensile Strength and Young's Modulus: The material becomes less stiff and strong.[7]
-
Increase in Elongation at Break: The material becomes more flexible and ductile.[7]
-
Decrease in Glass Transition Temperature (Tg): The polymer transitions from a rigid, glassy state to a more rubbery state at lower temperatures.[1][8]
There is typically an optimal concentration range for a plasticizer. Beyond this range, the mechanical properties may start to degrade due to issues like phase separation.
Q4: What characterization techniques are recommended to evaluate the effectiveness of this compound?
-
Tensile Testing (ASTM D882/D638): To quantify the changes in tensile strength, elongation at break, and Young's modulus.[1][9]
-
Differential Scanning Calorimetry (DSC): To determine the effect on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[10][11]
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties of the material and get a more precise measurement of the Tg.
-
Scanning Electron Microscopy (SEM): To observe the fracture surface of the polymer blends and assess the miscibility of the plasticizer within the polymer matrix.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Hazy or Opaque Films/Blends | Poor miscibility of this compound in the polymer matrix leading to phase separation. | - Reduce the concentration of this compound.- Use a co-solvent system during solvent casting to improve miscibility.- Increase the melt blending temperature or time to promote better mixing.- Consider using a compatibilizer. |
| Brittle Material with Low Elongation | - Insufficient plasticizer concentration.- Poor dispersion of the plasticizer.- Plasticizer has migrated out of the polymer matrix over time. | - Increase the concentration of this compound incrementally.- Optimize the processing method (e.g., higher shear rate in melt blending) for better dispersion.- Store samples in a controlled environment and re-test to check for aging effects. |
| Greasy or Oily Surface | Plasticizer migration or "bleeding" to the surface due to poor compatibility or oversaturation. | - Decrease the concentration of this compound.- Ensure complete solvent removal during solvent casting, as residual solvent can promote migration.- Consider using a higher molecular weight plasticizer or a reactive plasticizer if migration is a persistent issue. |
| Inconsistent Mechanical Properties | - Non-uniform dispersion of the plasticizer.- Variations in sample preparation (e.g., film thickness, cooling rate). | - Ensure consistent and thorough mixing during preparation.- Standardize all steps of the experimental protocol, including drying times and temperatures.- Prepare and test a larger number of samples to ensure statistical significance. |
Quantitative Data (Representative of Long-Chain Ester Plasticizers)
Note: The following data is for other long-chain ester plasticizers and should be used as a general reference for the expected effects of this compound.
Table 1: Representative Mechanical Properties of Plasticized Polylactic Acid (PLA)
| Plasticizer (at 15 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Neat PLA | 50 - 70 | 5 - 10 | 2.0 - 3.5 |
| Tributyl Citrate (TBC) | 30 - 40 | 150 - 250 | 1.0 - 1.5 |
| Acetyl Tributyl Citrate (ATBC) | 35 - 45 | 200 - 300 | 1.2 - 1.8 |
| Poly(ethylene glycol) (PEG) | 25 - 35 | 250 - 400 | 0.8 - 1.2 |
(Data compiled from multiple sources for illustrative purposes)[1][2][8][13]
Table 2: Representative Mechanical Properties of Plasticized Poly-ε-caprolactone (PCL)
| Plasticizer (at 20 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Neat PCL | 20 - 30 | 400 - 600 | 350 - 450 |
| Dioctyl Adipate (DOA) | 15 - 25 | 600 - 800 | 200 - 300 |
| Polymeric Plasticizer | 18 - 28 | 500 - 700 | 250 - 350 |
(Data compiled from multiple sources for illustrative purposes)[3][4][14][15]
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
-
Polymer Solution Preparation:
-
Dry the polymer (e.g., PLA, PCL) pellets in a vacuum oven at a temperature below their melting point for at least 4 hours to remove any moisture.
-
Dissolve the dried polymer in a suitable volatile solvent (e.g., chloroform, dichloromethane) to a concentration of 5-10% (w/v) by stirring with a magnetic stirrer until fully dissolved.
-
-
Addition of this compound:
-
Calculate the desired weight percentage of this compound relative to the polymer weight.
-
Add the calculated amount of this compound to the polymer solution and continue stirring until it is completely dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Carefully pour the solution into a flat, level glass petri dish or onto a casting plate.
-
Cover the casting surface with a perforated lid or place it in a fume hood with controlled airflow to allow for slow and uniform solvent evaporation. Rapid evaporation can lead to defects in the film.
-
-
Drying the Film:
-
Allow the solvent to evaporate at room temperature for 24-48 hours.
-
Once the film is solid, place it in a vacuum oven at a temperature below the polymer's Tg for at least 24 hours to remove any residual solvent.
-
-
Film Removal and Storage:
-
Carefully peel the film from the casting surface.
-
Store the film in a desiccator to prevent moisture absorption before characterization.
-
Protocol 2: Preparation of Plasticized Polymer Blends by Melt Blending
-
Material Preparation:
-
Dry the polymer pellets and this compound separately in a vacuum oven to remove moisture.
-
-
Melt Blending:
-
Pre-heat a lab-scale internal mixer or twin-screw extruder to a temperature approximately 20-30°C above the melting temperature of the polymer.
-
Add the dried polymer pellets to the mixer and allow them to melt and homogenize.
-
Slowly add the pre-weighed this compound to the molten polymer.
-
Continue mixing for 5-10 minutes at a set screw speed (e.g., 50-100 rpm) to ensure uniform dispersion of the plasticizer.
-
-
Sample Preparation for Testing:
-
The resulting blend can be compression molded into sheets of a desired thickness for mechanical testing.
-
Ensure a consistent cooling rate after compression molding to maintain uniform crystallinity.
-
Protocol 3: Tensile Testing of Polymer Films (based on ASTM D882)
-
Specimen Preparation:
-
Cut the prepared polymer films into rectangular strips of uniform width (e.g., 10-25 mm) and a suitable length for the testing apparatus.
-
-
Measurement of Dimensions:
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
Measure the width of each specimen.
-
-
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Set the initial grip separation (gauge length).
-
Apply a constant rate of extension until the specimen breaks.
-
-
Data Analysis:
-
Record the load and elongation data throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
-
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: General experimental workflow.
Caption: Mechanism of polymer plasticization.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Effects of Chain Extender on Material Properties of PLA/PCL and PLA/PEG Blends: Comparative Study between Polycaprolactone and Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. expresspolymlett.com [expresspolymlett.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Selected Commercial Plasticizers on Mechanical, Thermal, and Morphological Properties of Poly(3-hydroxybutyrate)/Poly(lactic acid)/Plasticizer Biodegradable Blends for Three-Dimensional (3D) Print - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Ditetradecyl Sebacate Nanoparticle Formulation
Welcome to the technical support center for Ditetradecyl Sebacate (DTS) nanoparticle formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work. While specific data for this compound nanoparticles is limited in publicly available literature, this guide leverages established principles of Solid Lipid Nanoparticle (SLN) formulation, using analogous lipid systems to provide actionable advice.
Frequently Asked Questions (FAQs)
1. What are this compound (DTS) nanoparticles and why are they used?
This compound is a lipid that can be formulated into Solid Lipid Nanoparticles (SLNs). These are colloidal drug carrier systems where the solid lipid core encapsulates a therapeutic agent. DTS SLNs are explored for their potential in controlled drug release, enhancing the bioavailability of poorly water-soluble drugs, and providing a biocompatible and biodegradable delivery vehicle.
2. Which methods are most suitable for preparing DTS nanoparticles?
The most common and effective methods for preparing SLNs from lipids like DTS are high-pressure homogenization (both hot and cold techniques) and nanoprecipitation.
-
High-Pressure Homogenization (HPH): This technique involves dispersing a melted lipid phase (containing the drug) in an aqueous surfactant solution to form a coarse pre-emulsion, which is then forced through a high-pressure homogenizer to produce nanoparticles.[1][2]
-
Nanoprecipitation (Solvent Diffusion): In this method, the lipid and drug are dissolved in a water-miscible organic solvent. This organic phase is then injected into an aqueous solution containing a surfactant, causing the nanoparticles to form spontaneously as the solvent diffuses out.[1]
3. What are the critical formulation parameters to control during DTS nanoparticle synthesis?
The key parameters that significantly influence the quality of your DTS nanoparticles include:
-
Lipid Concentration: Typically, increasing the lipid concentration can lead to larger particle sizes. An optimal concentration is usually between 1-10% (w/w).[3][4]
-
Surfactant Type and Concentration: The choice of surfactant and its concentration is crucial for stabilizing the nanoparticles and preventing aggregation. Common surfactants include Polysorbate 80 (Tween® 80), Poloxamers, and lecithin. An optimal surfactant concentration is essential; too low may lead to instability, while too high can have toxicity concerns.[5][6]
-
Lipid to Surfactant Ratio: The ratio between DTS and the surfactant will impact particle size and stability. A higher surfactant ratio generally leads to smaller, more stable particles, but this needs to be optimized for each specific formulation.
-
Homogenization Parameters (for HPH): Pressure and the number of homogenization cycles are critical. Higher pressure and more cycles generally result in smaller particle sizes.
-
Stirring Speed (for Nanoprecipitation): The rate of stirring of the aqueous phase affects the mixing dynamics and can influence the final particle size and distribution.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with DTS nanoparticle formulation.
Issue 1: Large Particle Size and High Polydispersity Index (PDI)
Question: My DTS nanoparticles have a large average particle size (>500 nm) and a high PDI (>0.3). How can I reduce them?
Answer:
Large particle size and high PDI are common issues that can often be resolved by adjusting formulation and process parameters. Here are several troubleshooting steps:
-
Increase Surfactant Concentration: Insufficient surfactant can lead to nanoparticle aggregation. Try incrementally increasing the surfactant concentration. For instance, in a typical SLN formulation, increasing the surfactant concentration from 2% to 6% can lead to a decrease in particle size.[4]
-
Optimize Homogenization Parameters: If using high-pressure homogenization, increase the homogenization pressure and/or the number of cycles. For example, increasing the pressure from 500 to 1500 bar often results in a significant reduction in particle size.
-
Adjust Lipid Concentration: A high lipid concentration can result in larger particles due to increased viscosity of the dispersed phase.[3] Try reducing the DTS concentration to within the 1-5% (w/w) range.
-
Use a Co-surfactant: The addition of a co-surfactant can improve the packing at the nanoparticle interface, leading to smaller and more stable particles.[3]
-
Optimize Stirring Speed: In the nanoprecipitation method, a higher stirring speed can enhance the mixing of the organic and aqueous phases, leading to the formation of smaller nanoparticles.
Quantitative Impact of Formulation Variables on Particle Size (Based on Analogous Lipid Systems)
| Parameter | Variation | Effect on Particle Size | Reference |
| Lipid Concentration | Increased from 5% to 10% | Increase | [3] |
| Surfactant Concentration | Increased from 2% to 6% | Decrease | [4] |
| Homogenization Pressure | Increased from 500 to 1500 bar | Decrease | [2] |
Issue 2: Nanoparticle Aggregation and Instability Over Time
Question: My DTS nanoparticle dispersion looks good initially, but the particles aggregate and sediment after a short period of storage. What is causing this instability and how can I prevent it?
Answer:
Nanoparticle aggregation is a sign of colloidal instability. This can be due to several factors:
-
Insufficient Surface Stabilization: The amount or type of surfactant may not be adequate to provide a sufficient steric or electrostatic barrier. Consider increasing the surfactant concentration or using a combination of surfactants. Polysorbate 80 is known to provide excellent steric hindrance, preventing particle aggregation.[6]
-
Lipid Crystallization: Over time, the lipid matrix can undergo polymorphic transitions to a more ordered crystalline state, which can lead to the expulsion of the encapsulated drug and changes in particle shape, causing aggregation.[7] Using a blend of lipids or incorporating a liquid lipid to create Nanostructured Lipid Carriers (NLCs) can reduce the crystallinity and improve stability.
-
Inappropriate Storage Conditions: Temperature fluctuations can affect lipid crystallinity and nanoparticle stability. Store your dispersions at a constant, controlled temperature, typically at 4°C or 25°C, away from light.[6][8]
-
Zeta Potential: A low zeta potential (less than an absolute value of 30 mV) can indicate insufficient electrostatic repulsion between particles, leading to aggregation. If your zeta potential is low, you might consider adding a charged surfactant or modifying the pH of the dispersion.
Issue 3: Low Drug Encapsulation Efficiency and/or Rapid Drug Expulsion
Question: I am experiencing low encapsulation efficiency for my drug in the DTS nanoparticles, and the loaded drug seems to leak out quickly. How can I improve drug loading and retention?
Answer:
Low drug loading and rapid expulsion are often related to the drug's solubility in the lipid matrix and the crystallinity of the lipid.
-
Drug Solubility in the Lipid: Ensure that your drug has good solubility in molten this compound. If the solubility is low, the drug will partition into the aqueous phase during formulation. You can assess this by determining the saturation solubility of the drug in the molten lipid.
-
Lipid Matrix Structure: A highly crystalline lipid matrix tends to expel the drug upon cooling and during storage. To overcome this, you can:
-
Use a mixture of lipids: Incorporating other lipids can disrupt the crystal lattice of DTS, creating more imperfections that can accommodate the drug molecules.[2]
-
Formulate Nanostructured Lipid Carriers (NLCs): By adding a liquid lipid (oil) to the solid DTS, you create a less ordered lipid matrix with a higher capacity for drug loading and better drug retention.
-
-
Cooling Rate: The rate of cooling during the formulation process can influence the lipid crystallization and drug entrapment. Rapid cooling (e.g., using an ice bath) can sometimes lead to a less ordered crystal structure and higher initial drug loading.
-
Drug-Lipid Conjugates: For hydrophilic drugs, which have very low solubility in the lipid matrix, a potential strategy is to create a lipid-drug conjugate to increase its lipophilicity before encapsulation.[9]
Experimental Protocols
Protocol 1: Preparation of DTS Nanoparticles by High-Pressure Homogenization (Hot HPH)
This protocol is a general guideline and should be optimized for your specific drug and application.
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound (e.g., 5% w/v).
-
If encapsulating a drug, add the drug to the lipid.
-
Heat the mixture 5-10°C above the melting point of DTS until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., 2.5% w/v of Polysorbate 80).
-
Dissolve the surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax). This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at a high pressure (e.g., 1000 bar) for a set number of cycles (e.g., 3-5 cycles).
-
The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to solidify and form the SLNs.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Protocol 2: Preparation of DTS Nanoparticles by Nanoprecipitation
-
Preparation of the Organic Phase:
-
Dissolve this compound and the drug in a water-miscible organic solvent (e.g., acetone, ethanol). The concentration of the lipid will need to be optimized.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a stabilizing surfactant (e.g., Poloxamer 188) in deionized water.
-
-
Nanoparticle Formation:
-
Inject the organic phase into the aqueous phase under moderate to high magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the lipid to precipitate.
-
-
Solvent Removal:
-
Remove the organic solvent from the dispersion, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
-
Characterization:
-
Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for DTS nanoparticle formulation using high-pressure homogenization.
Caption: Troubleshooting logic for addressing large particle size and high PDI.
References
- 1. ijrpr.com [ijrpr.com]
- 2. jocpr.com [jocpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. ijcmas.com [ijcmas.com]
- 6. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ditetradecyl Sebacate Emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditetradecyl sebacate in emulsion-based formulations.
Troubleshooting Guides
Issue 1: Emulsion Instability - Creaming or Sedimentation
Description: You observe the formation of a concentrated layer of droplets at the top (creaming) or bottom (sedimentation) of your emulsion over time.
| Potential Cause | Recommended Action | Rationale |
| Insufficient Homogenization Energy | Increase homogenization speed, time, or pressure. Consider using a high-pressure homogenizer or microfluidizer for smaller, more uniform droplets. | Smaller droplets are less susceptible to gravitational separation. |
| Inadequate Surfactant Concentration | Increase the concentration of your chosen surfactant. Screen different surfactants or surfactant blends (e.g., non-ionic surfactants like Polysorbate 80 or Sorbitan oleate). | Surfactants adsorb at the oil-water interface, reducing interfacial tension and providing a barrier against droplet coalescence.[1] |
| Density Mismatch | For oil-in-water (O/W) emulsions, consider adding a weighting agent to the oil phase. For water-in-oil (W/O) emulsions, a lightening agent can be used. | Matching the densities of the dispersed and continuous phases minimizes the effect of gravity. |
| Ostwald Ripening | Add a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) to the oil phase. | This "ripening inhibitor" reduces the dissolution of smaller droplets and their redeposition onto larger ones. |
Issue 2: Emulsion Instability - Flocculation and Coalescence
Description: Droplets aggregate into clumps (flocculation), which may or may not lead to the merging of droplets into larger ones (coalescence), eventually causing phase separation.
| Potential Cause | Recommended Action | Rationale |
| Insufficient Steric or Electrostatic Repulsion | Use surfactants with larger hydrophilic head groups (for steric hindrance). For O/W emulsions, consider using an ionic surfactant to induce electrostatic repulsion (zeta potential > |30mV|). | A sufficient repulsive force between droplets prevents them from getting close enough to aggregate. |
| High Temperature During Storage or Processing | Store emulsions at a controlled, lower temperature. Avoid excessive heating during formulation. | Increased thermal energy can overcome the repulsive barrier between droplets, leading to coalescence. |
| Changes in pH or Ionic Strength | Buffer the aqueous phase to maintain a stable pH. Avoid the addition of high concentrations of electrolytes, especially for electrostatically stabilized emulsions. | Changes in pH can alter the charge of ionic surfactants, while high salt concentrations can screen electrostatic repulsion. |
| Crystallization of this compound | Incorporate a liquid lipid (e.g., medium-chain triglycerides) into the lipid phase to create a less ordered matrix. | The presence of a liquid lipid can disrupt the crystal lattice of this compound, preventing expulsion of the aqueous phase. |
Issue 3: Particle Size Increase During Storage
Description: You observe a significant increase in the average particle size of your emulsion over time, as measured by techniques like Dynamic Light Scattering (DLS).
| Potential Cause | Recommended Action | Rationale |
| Ostwald Ripening | As mentioned previously, add a ripening inhibitor to the oil phase. | This is a common issue for nanoemulsions with lipids that have some solubility in the continuous phase. |
| Aggregation and Coalescence | Review the solutions for flocculation and coalescence. Ensure adequate surfactant coverage and repulsive forces. | The increase in size may be due to the merging of smaller droplets. |
| Hydrolysis of this compound | Control the pH of the aqueous phase (typically acidic or neutral pH is preferred for esters to minimize hydrolysis). Store at lower temperatures. | The breakdown of the ester can lead to changes in the interfacial film and droplet composition, promoting instability. Sebacate esters can be susceptible to hydrolysis.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for a stable this compound emulsion?
A1: The ideal particle size depends on the specific application. For parenteral formulations, a particle size below 200 nm is often desired to enable sterile filtration and avoid embolism. For topical or oral delivery, a wider range may be acceptable. Generally, smaller and more uniform particle sizes lead to better kinetic stability against creaming and sedimentation.
Q2: How can I improve the long-term stability of my this compound emulsion for storage?
A2: For long-term stability, consider lyophilization (freeze-drying). This involves removing the aqueous phase at low temperature and pressure, resulting in a dry powder that can be reconstituted before use. The addition of cryoprotectants (e.g., trehalose, sucrose) is crucial to prevent particle aggregation during freezing and drying.
Q3: What type of surfactant is best suited for stabilizing this compound emulsions?
A3: The choice of surfactant is critical and depends on the desired emulsion type (O/W or W/O) and application. For O/W emulsions, non-ionic surfactants such as Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F68) are commonly used due to their good safety profile. A combination of surfactants often provides better stability than a single one.
Q4: Can I sterilize my this compound emulsion by autoclaving?
A4: Autoclaving involves high temperatures, which can lead to emulsion destabilization (coalescence) and potential chemical degradation (hydrolysis) of the this compound. If autoclaving is necessary, careful formulation design is required, including the use of thermally stable surfactants. Sterile filtration through a 0.22 µm filter is a common alternative for nanoemulsions.
Q5: I am observing crystal formation in my emulsion upon cooling. How can I prevent this?
A5: The crystallization of this compound can be a significant stability issue. To prevent this, you can:
-
Incorporate a liquid lipid (oil) into the formulation to create a nanostructured lipid carrier (NLC). This disrupts the crystal lattice.
-
Screen for crystallization inhibitors that can be incorporated into the lipid phase.
-
Optimize the cooling rate during preparation, as rapid cooling can sometimes lead to the formation of more stable polymorphic forms.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of the Oil Phase:
-
Dissolve this compound in a suitable co-solvent (e.g., ethanol) if necessary.
-
Add any oil-soluble components, such as a liquid lipid or a crystallization inhibitor.
-
Gently heat the mixture to a temperature above the melting point of this compound (e.g., 60-70°C).
-
-
Preparation of the Aqueous Phase:
-
Disperse the chosen surfactant(s) (e.g., Polysorbate 80) in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., using a rotor-stator homogenizer) for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 1000-1500 bar).
-
-
Cooling and Characterization:
-
Cool the resulting nanoemulsion to room temperature.
-
Characterize the emulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Stability Assessment of this compound Emulsions
-
Visual Observation:
-
Store emulsion samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1, 7, 14, 30 days) for any signs of instability such as creaming, sedimentation, phase separation, or crystal growth.
-
-
Particle Size and Zeta Potential Monitoring:
-
At each time point, measure the particle size, PDI, and zeta potential of the stored samples using DLS. A significant increase in particle size or a decrease in zeta potential towards neutral may indicate instability.
-
-
Accelerated Stability Testing (Centrifugation):
-
Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
-
Observe for any phase separation. The resistance to centrifugation is an indicator of good stability.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours).
-
After each cycle, measure the particle size and PDI to assess the emulsion's stability against temperature fluctuations.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
Refining the characterization techniques for Ditetradecyl sebacate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the characterization techniques for Ditetradecyl sebacate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the diester of sebacic acid and tetradecanol. Due to its lipid nature, it is primarily used as an excipient in pharmaceutical formulations, particularly in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery. Its properties make it suitable for encapsulating lipophilic drugs and controlling their release.
Q2: Which characterization techniques are most crucial for this compound?
The most critical techniques for characterizing this compound, especially in the context of lipid-based drug delivery systems, include:
-
Differential Scanning Calorimetry (DSC): To determine the melting point, crystallization behavior, and to assess polymorphism.
-
X-Ray Diffraction (XRD): To investigate the crystalline structure and identify different polymorphic forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present and assess potential interactions with other components.
-
Particle Size Analysis (e.g., Dynamic Light Scattering - DLS): When formulated into nanoparticles, to determine the size distribution and stability.
Q3: Are there any known safety or handling precautions for this compound?
This compound is generally considered to be of low toxicity, consistent with other long-chain esters used in pharmaceuticals. However, it is always recommended to handle it in a well-ventilated area and use standard personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Differential Scanning Calorimetry (DSC)
Issue: Broad or distorted melting peak.
-
Possible Cause 1: Impurities in the sample.
-
Solution: Ensure the sample is of high purity. If synthesizing, purify the compound using appropriate techniques like recrystallization or column chromatography.
-
-
Possible Cause 2: Sample degradation.
-
Solution: this compound is a stable ester, but degradation can occur at high temperatures. Ensure the heating rate is appropriate (typically 5-10 °C/min) and the temperature range does not significantly exceed the melting point. Running a thermogravimetric analysis (TGA) can help determine the decomposition temperature.
-
-
Possible Cause 3: Poor thermal contact.
-
Solution: Ensure the sample is properly sealed in the DSC pan and that the bottom of the pan is flat to ensure good contact with the sensor.[1]
-
-
Possible Cause 4: Polymorphism.
Issue: No clear melting peak observed.
-
Possible Cause 1: The sample is amorphous.
-
Solution: If this compound is part of a formulation (e.g., rapidly cooled SLNs), it may exist in an amorphous state.[3] Look for a glass transition (a step-like change in the baseline) instead of a sharp melting peak.
-
-
Possible Cause 2: Instrument calibration issue.
-
Solution: Calibrate the DSC instrument with standard materials (e.g., indium) to ensure temperature and enthalpy accuracy.
-
-
Possible Cause 3: Insufficient sample amount.
-
Solution: Use an adequate amount of sample (typically 3-5 mg) to obtain a detectable signal.[3]
-
X-Ray Diffraction (XRD)
Issue: Broad, undefined peaks (amorphous halo).
-
Possible Cause 1: The sample is amorphous or has low crystallinity.
-
Solution: This is common in rapidly prepared lipid formulations. To induce crystallization, consider annealing the sample by holding it at a temperature slightly below its melting point for an extended period.
-
-
Possible Cause 2: Incorrect sample preparation.
-
Solution: Ensure the sample is properly packed in the sample holder to present a flat, even surface to the X-ray beam. For waxy solids, gentle pressing may be required.
-
Issue: Peak positions do not match expected values.
-
Possible Cause 1: Presence of a different polymorph.
-
Solution: Long-chain esters can exhibit polymorphism, where they crystallize in different forms with distinct XRD patterns.[4] Carefully control the crystallization conditions (solvent, temperature, cooling rate) and compare the obtained pattern with literature data for different polymorphs if available.
-
-
Possible Cause 2: Sample displacement error.
-
Solution: Ensure the sample surface is perfectly aligned with the axis of the goniometer. Misalignment can cause significant shifts in peak positions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad NMR signals.
-
Possible Cause 1: Sample aggregation or high viscosity.
-
Solution: this compound is a waxy solid at room temperature. Ensure the sample is fully dissolved in the deuterated solvent. Gentle heating of the NMR tube may be necessary to improve solubility and reduce viscosity. Use an appropriate solvent like chloroform-d (CDCl₃) where it is readily soluble. For highly concentrated samples, line broadening due to viscosity can occur.[5][6]
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Possible Cause 3: Poor shimming.
-
Solution: The magnetic field homogeneity needs to be optimized for each sample. Ensure proper shimming is performed before data acquisition.
-
Issue: Unexpected peaks in the spectrum.
-
Possible Cause 1: Impurities in the sample.
-
Solution: These could be residual solvents from synthesis or purification, or byproducts. Compare the spectrum with that of the starting materials and expected byproducts.
-
-
Possible Cause 2: Contamination from the NMR tube or cap.
-
Solution: Use clean, high-quality NMR tubes and caps. Rinse them with a suitable solvent (e.g., acetone) and dry them thoroughly before use.[7]
-
-
Possible Cause 3: Water peak.
-
Solution: Use dry deuterated solvents. If a water peak is still present, its signal can be suppressed using specific pulse sequences during NMR acquisition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue: Distorted or weak spectral bands.
-
Possible Cause 1: Poor sample contact with the ATR crystal.
-
Solution: For soft, waxy solids like this compound, ensure sufficient and uniform pressure is applied to achieve good contact with the Attenuated Total Reflectance (ATR) crystal. However, excessive pressure can deform the sample and alter its crystallinity.[1]
-
-
Possible Cause 2: Dirty ATR crystal.
-
Solution: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) before and after each measurement. A background spectrum should be collected with the clean, empty crystal.[9]
-
-
Possible Cause 3: Incorrect penetration depth.
-
Solution: The penetration depth of the IR beam is dependent on the wavelength, the refractive indices of the crystal and the sample, and the angle of incidence. For surface-sensitive measurements or thin films, be mindful of the penetration depth.[10]
-
Issue: Baseline drift or noise.
-
Possible Cause 1: Atmospheric interference.
-
Solution: Water vapor and carbon dioxide in the atmosphere have strong IR absorptions. Purge the sample compartment with a dry, inert gas like nitrogen to minimize this interference.[3]
-
-
Possible Cause 2: Thermal instability.
-
Solution: Allow the instrument to warm up and stabilize before collecting spectra.
-
Particle Size Analysis (Dynamic Light Scattering - DLS)
Issue: High polydispersity index (PDI).
-
Possible Cause 1: Presence of aggregates or multiple particle populations.
-
Solution: DLS is very sensitive to the presence of a small number of large particles.[6] Filter the sample through a syringe filter of an appropriate pore size to remove large aggregates before measurement. Optimize the formulation and preparation method to achieve a more monodisperse particle size distribution.
-
-
Possible Cause 2: Sample concentration is too high (multiple scattering).
-
Solution: Dilute the sample to an appropriate concentration. The optimal concentration depends on the particle size and the instrument. Perform a concentration series to find the ideal range.
-
Issue: Inconsistent or fluctuating results.
-
Possible Cause 1: Sample instability (aggregation or sedimentation over time).
-
Solution: Ensure the formulation is stable under the measurement conditions. For larger or denser particles, sedimentation can occur, leading to inaccurate results.[2] Gentle agitation before measurement might be necessary, but avoid introducing air bubbles.
-
-
Possible Cause 2: Presence of air bubbles or contaminants.
-
Solution: Degas the solvent and carefully pipette the sample to avoid introducing air bubbles. Ensure the cuvette is clean.
-
Data Presentation
Table 1: Expected Physicochemical Properties of this compound (Illustrative)
| Property | Expected Value | Characterization Technique |
| Melting Point | ~55-60 °C | DSC |
| Molecular Weight | 595.0 g/mol | Mass Spectrometry |
| Appearance | White to off-white waxy solid | Visual Inspection |
Note: The melting point is an illustrative value based on similar long-chain diesters. The actual value should be determined experimentally.
Table 2: Illustrative Spectroscopic Data for this compound
| Technique | Key Peaks / Chemical Shifts (δ) | Assignment |
| ¹H NMR (CDCl₃) | ~4.05 ppm (triplet) | -O-CH₂ -CH₂- (Ester) |
| ~2.28 ppm (triplet) | -CO-CH₂ -CH₂- | |
| ~1.60 ppm (multiplet) | -O-CH₂-CH₂ - and -CO-CH₂-CH₂ - | |
| ~1.25 ppm (broad singlet) | -(CH₂ )₁₀- and -(CH₂ )₄- | |
| ~0.88 ppm (triplet) | -CH₃ | |
| ¹³C NMR (CDCl₃) | ~173 ppm | C =O (Ester) |
| ~65 ppm | -O-CH₂ - | |
| ~34 ppm | -CO-CH₂ - | |
| ~22-32 ppm | -(CH₂ )- (Alkyl chain) | |
| ~14 ppm | -CH₃ | |
| FTIR (ATR) | ~2920 cm⁻¹ (strong) | C-H asymmetric stretching (CH₂) |
| ~2850 cm⁻¹ (strong) | C-H symmetric stretching (CH₂) | |
| ~1735 cm⁻¹ (strong) | C=O stretching (Ester) | |
| ~1170 cm⁻¹ (strong) | C-O stretching (Ester) |
Note: These are predicted values based on the structure of this compound and data from similar long-chain esters. Experimental verification is essential.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
(Optional) Hold the sample at the high temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature to observe crystallization.
-
Perform a second heating scan under the same conditions as the first to observe any changes in melting behavior due to the controlled cooling.
¹H and ¹³C NMR Spectroscopy
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently warm and vortex the vial to ensure the waxy solid is completely dissolved.
-
Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[7][8]
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the tube into the NMR spectrometer.
-
Acquire the spectrum after locking, tuning, and shimming the instrument.
Visualizations
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990) [hmdb.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. jeeadv.ac.in [jeeadv.ac.in]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Dibutyl Sebacate | C18H34O4 | CID 7986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. s-a-s.org [s-a-s.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Minimizing impurities in the production of Ditetradecyl sebacate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Ditetradecyl sebacate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, a long-chain diester produced through the Fischer esterification of sebacic acid and tetradecanol.
FAQ 1: What are the most common impurities in this compound synthesis?
The primary impurities in the synthesis of this compound via Fischer esterification are:
-
Unreacted Sebacic Acid: A solid dicarboxylic acid that may be present due to incomplete esterification.
-
Unreacted Tetradecanol: A long-chain fatty alcohol that can remain if used in excess or if the reaction does not go to completion.
-
Monotetradecyl Sebacate (Monoester): The intermediate product where only one of the carboxylic acid groups of sebacic acid has been esterified with tetradecanol.
Troubleshooting Incomplete Reactions & High Impurity Levels
Issue: Low yield of this compound and significant presence of starting materials or monoester in the final product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | Ensure the appropriate catalyst concentration is used. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 1-5 mol% relative to the sebacic acid is typically effective. |
| Reaction Equilibrium | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one, tetradecanol) and/or remove the water byproduct as it is formed using a Dean-Stark apparatus. |
| Inadequate Reaction Temperature | The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the reactants or products. For the synthesis of similar long-chain diesters, temperatures in the range of 120-160°C are common. |
| Insufficient Reaction Time | Long-chain alcohols and dicarboxylic acids can have lower reactivity. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture is recommended. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the parameters based on their specific laboratory conditions and desired product purity.
Materials:
-
Sebacic Acid
-
Tetradecanol
-
Sulfuric Acid (or other suitable acid catalyst)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
-
Hexane (or other suitable solvent for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add sebacic acid, tetradecanol (in a molar excess, e.g., 2.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol% based on sebacic acid). Add toluene to the flask to facilitate azeotropic removal of water.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is approaching completion. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted sebacic acid and the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or ethanol.
-
Alternatively, for higher purity, column chromatography on silica gel may be employed.
-
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the yield of a similar diester, Dibutyl sebacate, which can serve as a guideline for optimizing this compound synthesis. A higher yield is generally correlated with a lower level of impurities.
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 90°C | High yield (~100% after 2 hours) | [1] |
| 70°C | Lower yield compared to 90°C | [1] | |
| 50°C | Significantly lower yield | [1] | |
| Catalyst Concentration (Triethylamine-sulfuric(VI) acid) | 15 mol% | Optimal for achieving high yield | [1] |
| 30 mol% | No significant improvement over 15 mol% | [1] | |
| Molar Ratio (Alcohol:Acid) | 4:1 | High yield (~100%) | [1] |
| 2:1 | Lower yield compared to 4:1 | [1] |
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and resolving common impurities.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Ditetradecyl Sebacate and Other Sebacate Esters in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Sebacate esters are a versatile class of diesters derived from sebacic acid, a ten-carbon dicarboxylic acid. Their utility in the pharmaceutical industry, particularly in topical and transdermal drug delivery systems, is attributed to their properties as emollients, plasticizers, and penetration enhancers. This guide provides a comparative analysis of Ditetradecyl sebacate against other common sebacate esters, supported by available physicochemical data and standardized experimental protocols.
Due to the limited direct experimental data for this compound, this guide leverages data from analogous long-chain sebacate esters to provide a representative comparison.
Physicochemical Properties of Sebacate Esters
The choice of a sebacate ester in a drug formulation is heavily influenced by its physicochemical properties. These properties, such as molecular weight, lipophilicity (LogP), and physical state, dictate the ester's function as a vehicle, its ability to solubilize active pharmaceutical ingredients (APIs), and its interaction with the skin barrier. The following table summarizes key properties of various sebacate esters.
| Property | This compound (C38H74O4) | Didecyl Sebacate (C30H58O4) | Didodecyl Sebacate (C34H66O4) | Di-2-ethylhexyl Sebacate (DOS) (C26H50O4) | Diisopropyl Sebacate (C16H30O4) | Diethyl Sebacate (C14H26O4) |
| Molecular Weight ( g/mol ) | ~595 (Estimated) | 482.78[1] | 538.9 | 426.68 | 286.42 | 258.36 |
| Physical Form | Waxy Solid (Expected) | Solid | Solid | Clear, pale yellow liquid[2] | Oily Liquid[3] | Colorless to pale yellow liquid[4] |
| Boiling Point (°C) | > 400 (Estimated) | - | - | 238-242 (at 4 mmHg) | 308.2 (Predicted)[3] | 312[5] |
| Melting Point (°C) | - | 44-46 | 55-57 | -55 | - | 1-2[5] |
| LogP (Octanol/Water Partition Coefficient) | > 10 (Estimated) | 11.8 | 13.9 | 8.8 | 5.5 | 4.64[5] |
| Primary Applications | Emollient, Occlusive agent | Plasticizer, Lubricant | Plasticizer | Plasticizer, Emollient, Solvent[2][6] | Emollient, Solvent | Plasticizer, Emollient, Flavoring agent[4] |
Note: Properties for this compound are estimated based on trends observed in homologous series of long-chain esters.
Performance in Drug Delivery: Penetration Enhancement
A critical function of sebacate esters in topical and transdermal formulations is their role as penetration enhancers. They facilitate the transport of APIs across the stratum corneum, the primary barrier of the skin. The proposed mechanism for this action involves the disruption of the highly ordered lipid lamellae within the stratum corneum, thereby increasing the fluidity of the lipid bilayers and enhancing drug diffusivity.[5]
The lipophilicity of the sebacate ester plays a significant role in its penetration-enhancing effect. Esters with higher LogP values, such as the long-chain dialkyl sebacates, are expected to partition more effectively into the lipid-rich stratum corneum. However, an optimal balance of lipophilicity is required, as excessively high lipophilicity can lead to the enhancer being retained in the upper layers of the skin without facilitating deeper drug penetration.
A study on the effect of various fatty acid diesters on the skin permeation of non-steroidal anti-inflammatory drugs (NSAIDs) found that the enhancement effect increased with the lipophilicity of the diester up to a certain point.[7] This suggests that while longer-chain sebacates like this compound would be effective, their performance would also be dependent on the specific API and the overall formulation.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
To quantitatively assess and compare the performance of different sebacate esters as penetration enhancers, the in vitro skin permeation study using Franz diffusion cells is a standard and widely accepted method.[2][8][9]
Objective
To determine the permeation profile of a model API through a skin membrane when formulated with different sebacate esters.
Materials and Equipment
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or porcine skin)[2]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[2]
-
Magnetic stirrer
-
Water bath maintained at 32°C[2]
-
Formulations of the model API in different sebacate ester vehicles
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis
-
Syringes and needles for sampling
Methodology
-
Skin Membrane Preparation: Full-thickness skin is excised and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[2]
-
Cell Assembly: The receptor compartment is filled with a known volume of receptor solution and a magnetic stir bar is added. The assembled cell is placed in a water bath to maintain a skin surface temperature of 32°C.[2]
-
Formulation Application: A precise amount of the API formulation containing a specific sebacate ester is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port and replaced with an equal volume of fresh receptor solution.[2]
-
Sample Analysis: The concentration of the API in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of API permeated per unit area of the skin is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) can be calculated.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of an in vitro skin permeation study using a Franz diffusion cell.
Logical Relationship of Penetration Enhancement
The mechanism by which sebacate esters enhance skin penetration can be visualized as a series of interactions with the stratum corneum.
Conclusion
This compound, as a long-chain sebacate ester, is anticipated to be a highly lipophilic, waxy solid that can function as an effective emollient and occlusive agent in topical formulations. Its performance as a penetration enhancer is expected to be significant due to its ability to partition into and disrupt the stratum corneum lipids. However, its high molecular weight and potential for a solid-state at skin temperature may influence formulation design and drug release characteristics.
Compared to shorter-chain, liquid sebacate esters like Diisopropyl or Diethyl sebacate, this compound will likely offer greater occlusivity but may have lower solvent capacity for some APIs. Its properties are more comparable to other long-chain solid esters like Didecyl and Didodecyl sebacate.
The selection of the most appropriate sebacate ester requires careful consideration of the desired formulation characteristics, the physicochemical properties of the API, and the target skin depth for drug delivery. The experimental protocol outlined provides a robust framework for empirically determining the optimal ester for a given application. Further studies are warranted to generate specific experimental data for this compound to confirm these comparative assessments.
References
- 1. 2432-89-5 CAS MSDS (DIDECYL SEBACATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2.7. In Vitro Skin Permeation Study [bio-protocol.org]
- 3. research.monash.edu [research.monash.edu]
- 4. mdpi.com [mdpi.com]
- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of fatty acid diesters on permeation of anti-inflammatory drugs through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. mmsl.cz [mmsl.cz]
Ditetradecyl Sebacate: A Comparative Guide to Plasticizing Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the plasticizing efficiency of ditetradecyl sebacate, a long-chain sebacate ester. Due to a lack of specific experimental data for this compound in the available literature, this comparison is based on established principles of polymer science and extrapolated data from similar long-chain diester plasticizers. The information is intended to guide researchers in evaluating its potential application in pharmaceutical and polymer formulations.
Comparative Analysis of Plasticizer Properties
The efficiency of a plasticizer is determined by a combination of its physicochemical properties and its interaction with the polymer matrix. Generally, longer alkyl chains in diester plasticizers, such as in this compound, are expected to influence properties like volatility, migration, and plasticizing efficiency.
Table 1: Comparison of Physicochemical Properties of Selected Plasticizers
| Property | This compound (Inferred) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) | Di(2-ethylhexyl) phthalate (DEHP) |
| Molecular Weight ( g/mol ) | ~595 | 426.68 | 314.46 | 390.56 |
| Boiling Point (°C) | High | ~256 (at 5 Torr)[1] | ~344-349 | ~385 |
| Alkyl Chain Length | C14 | C8 | C4 | C8 (branched) |
| Expected Volatility | Very Low | Low | Moderate | Low |
| Predicted Compatibility with PVC | Moderate | Good[1][2] | Good[3][4] | Excellent |
| Potential for Leaching/Migration | Low to Moderate | Low[2] | Moderate to High[3] | Moderate |
Note: Properties for this compound are inferred based on trends observed with increasing alkyl chain length in ester plasticizers.
Table 2: Predicted Performance Comparison of Plasticizers in a Polymer Matrix (e.g., PVC)
| Performance Metric | This compound (Predicted) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) | Di(2-ethylhexyl) phthalate (DEHP) |
| Plasticizing Efficiency (Tg Depression) | Moderate | High[2] | Very High[3] | High |
| Low-Temperature Flexibility | Good | Excellent[2] | Good | Good |
| Tensile Strength of Plasticized Polymer | Higher | Lower | Lower | Lower |
| Elongation at Break of Plasticized Polymer | Moderate | High[2] | High[3] | High |
| Permanence (Resistance to Migration) | High | Good | Moderate | Good |
Note: Performance predictions for this compound are based on the principle that longer alkyl chains can decrease plasticizing efficiency due to increased intermolecular interactions between the plasticizer molecules themselves, but can improve permanence due to lower volatility and mobility.[5][6][7]
Experimental Protocols for Evaluating Plasticizing Efficiency
To validate the performance of this compound, the following experimental protocols are recommended.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, which is a primary indicator of plasticizing efficiency.[8] A lower Tg indicates a more efficient plasticizer.
Methodology:
-
Sample Preparation: Prepare polymer films with varying concentrations of this compound (e.g., 10, 20, 30, 40, 50 phr - parts per hundred rubber). A control film with no plasticizer should also be prepared.
-
Instrumentation: Utilize a differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from a low temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 150°C) at a controlled rate (e.g., 10°C/min).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.[9]
-
Mechanical Properties: Tensile Strength Testing
Objective: To evaluate the effect of the plasticizer on the mechanical properties of the polymer, including tensile strength, elongation at break, and modulus of elasticity.[10]
Methodology (based on ASTM D882):
-
Specimen Preparation: Cut rectangular specimens from the prepared polymer films with precise dimensions (e.g., 15 mm width, 150 mm length).[11]
-
Instrumentation: Use a universal testing machine equipped with grips suitable for thin films.
-
Procedure:
-
Measure the thickness of the specimen at several points and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the testing machine, ensuring it is aligned and not slipping.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and modulus of elasticity from the resulting stress-strain curve.
-
Plasticizer Permanence: Migration Study
Objective: To quantify the extent of plasticizer migration from the polymer matrix, which is crucial for applications where long-term stability is required.
Methodology (Gravimetric Method):
-
Sample Preparation: Cut circular discs of a specific diameter from the plasticized polymer films.
-
Procedure:
-
Accurately weigh the initial mass of each polymer disc (W_initial).
-
Place each disc in a controlled environment (e.g., an oven at a specific temperature, such as 70°C) for a defined period (e.g., 24, 48, 72 hours). To assess migration into a liquid, the discs can be immersed in a solvent.
-
After the specified time, remove the discs, allow them to cool to room temperature in a desiccator, and reweigh them (W_final).
-
The percentage of weight loss, corresponding to the migrated plasticizer, is calculated as: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Visualizing Experimental Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. chembk.com [chembk.com]
- 3. Diethylhexyl Sebacate | 122-62-3 [m.chemicalbook.com]
- 4. Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. labsinus.com [labsinus.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Analysis of Ditetradecyl Sebacate and Dioctyl Sebacate for Research and Development Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, performance characteristics, and applications of Ditetradecyl sebacate and Dioctyl sebacate.
In the realm of specialty chemicals, sebacate esters are prized for their excellent plasticizing, lubricating, and emollient properties. Among these, Dioctyl sebacate (DOS) is a well-established and widely utilized compound. This guide provides a detailed comparative study of Dioctyl sebacate and the less common, longer-chain this compound. While extensive experimental data is available for DOS, information on this compound is limited, suggesting it is a more specialized or less commercially available compound. This comparison, therefore, combines concrete data for DOS with extrapolated and inferred properties for this compound based on the known behavior of long-chain aliphatic esters.
Physicochemical Properties: A Tale of Two Esters
The fundamental difference between this compound and Dioctyl sebacate lies in the length of their respective alkyl chains, which significantly influences their physical and chemical properties. Dioctyl sebacate is the diester of sebacic acid and 2-ethylhexanol, while this compound is the diester of sebacic acid and tetradecanol (a C14 alcohol).
| Property | Dioctyl Sebacate (DOS) | This compound |
| Molecular Formula | C26H50O4 | C38H74O4 |
| Molecular Weight | 426.68 g/mol | 627.08 g/mol |
| Appearance | Colorless to light-yellow oily liquid | Expected to be a waxy solid at room temperature |
| Melting Point | -48 °C to -55 °C[1] | Expected to be significantly higher than DOS |
| Boiling Point | ~417 °C at 760 mmHg | Expected to be significantly higher than DOS |
| Flash Point | >210 °C[1] | Expected to be higher than DOS |
| Density | ~0.914 g/cm³ at 25 °C | Expected to be lower than DOS in the liquid state |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Note: The properties for this compound are largely extrapolated based on the trends observed with increasing alkyl chain length in other long-chain esters.
Performance Characteristics and Applications
The differing physicochemical properties of these two sebacate esters dictate their performance in various applications.
Dioctyl Sebacate (DOS): The Versatile Workhorse
Dioctyl sebacate is a widely used plasticizer, particularly in applications requiring low-temperature flexibility.[2] Its compatibility with a range of polymers, including PVC and synthetic rubbers, makes it a valuable additive in the manufacturing of films, wire and cable insulation, and artificial leather.[3] In the field of drug delivery, DOS has been explored as a component in topical formulations and as a plasticizer in medical-grade polymers.
Beyond its role as a plasticizer, DOS is utilized as a lubricant base oil and additive, where it contributes to good thermal stability and a low pour point.[4] It is also found in cosmetic formulations as an emollient and film-forming agent.[5]
This compound: A Niche Player with Potential
Due to its significantly longer alkyl chains, this compound is expected to exhibit properties that make it suitable for specialized applications where higher viscosity, lower volatility, and enhanced lubricity at elevated temperatures are required.
Based on the behavior of other long-chain esters, this compound would likely function as an effective lubricant in high-temperature environments. The long alkyl chains would provide a more robust lubricating film. In cosmetics, it could serve as a thickener and a highly effective emollient in formulations for very dry skin, providing a more occlusive barrier than DOS.
However, its expected solid state at room temperature would make it less suitable as a primary plasticizer in applications requiring high flexibility at ambient temperatures. It might find use as a secondary plasticizer or as a melt-flow enhancer in polymer processing.
Experimental Protocols
Synthesis of Sebacate Esters: A General Overview
The synthesis of both this compound and Dioctyl sebacate is typically achieved through Fischer-Speier esterification. This method involves the reaction of sebacic acid with the corresponding alcohol (tetradecanol for this compound and 2-ethylhexanol for Dioctyl sebacate) in the presence of an acid catalyst.
Experimental Workflow for Sebacate Ester Synthesis
Caption: General workflow for the synthesis of sebacate esters via Fischer-Speier esterification.
Detailed Methodology:
-
Charging the Reactor: Sebacic acid, the respective alcohol (in excess), and an acid catalyst (e.g., p-toluenesulfonic acid) are charged into a reaction vessel equipped with a stirrer, a thermometer, and a Dean-Stark apparatus for water removal.
-
Esterification: The mixture is heated to the reaction temperature (typically 120-150°C) with constant stirring. The water produced during the reaction is continuously removed by azeotropic distillation. The reaction progress is monitored by measuring the acid value of the reaction mixture.
-
Neutralization: Once the reaction is complete (indicated by a low and constant acid value), the mixture is cooled and neutralized with a base (e.g., sodium carbonate solution) to remove the acid catalyst.
-
Purification: The crude ester is then washed with water to remove any remaining salts and unreacted alcohol. The organic layer is separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and filtered. Further purification can be achieved by vacuum distillation.
Signaling Pathways and Logical Relationships
The primary function of these sebacate esters in many applications is physical rather than involving complex biological signaling pathways. Their role as plasticizers, for instance, is based on their ability to intercalate between polymer chains, thereby increasing intermolecular spacing and reducing intermolecular forces.
Logical Relationship of Plasticizer Action
Caption: Mechanism of action for sebacate esters as plasticizers in a polymer matrix.
Conclusion
Dioctyl sebacate stands out as a versatile and well-characterized sebacate ester with a broad range of applications, particularly where low-temperature performance is critical. Its properties are well-documented, making it a reliable choice for formulators.
This compound, on the other hand, represents a more specialized, high-molecular-weight analogue. While direct experimental data is scarce, its longer alkyl chains suggest it would offer enhanced performance in high-temperature lubrication and as a heavy emollient. The lack of readily available data also indicates that it is not a commodity chemical and may require custom synthesis for research and development purposes.
For researchers and drug development professionals, the choice between these two esters will be dictated by the specific requirements of the application. For standard plasticizing and emollient needs, Dioctyl sebacate is the clear and well-supported choice. For novel formulations requiring higher viscosity, thermal stability, and a more pronounced occlusive effect, the exploration of this compound, despite the current data limitations, may be a worthwhile endeavor. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential in advanced materials and formulations.
References
Assessment of Ditetradecyl Sebacate Biocompatibility for Medical Applications: A Review of Available Data
A comprehensive review of the scientific literature reveals a significant lack of specific data on the biocompatibility of Ditetradecyl sebacate for medical applications. To date, no dedicated studies on its cytotoxicity, hemocompatibility, or in vivo biocompatibility have been published. This absence of direct evidence prevents a thorough assessment and comparison with other materials for use in medical devices or drug delivery systems.
While direct data on this compound is unavailable, information on other sebacate esters with shorter alkyl chains can provide some limited context. It is crucial to note, however, that these findings cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly influence its biological properties.
Toxicological Profile of Related Sebacate Esters
Studies on sebacate esters with shorter alcohol chains, such as dibutyl sebacate (DBS) and di(2-ethylhexyl) sebacate (DEHS), have generally indicated a low order of acute toxicity.
-
Dibutyl Sebacate (DBS): The acute oral toxicity of DBS is reported to be very low.[1] For instance, one study reported an oral LD50 in rats of >5 mL/kg.[1]
-
Di(2-ethylhexyl) sebacate (DEHS)/Dioctyl sebacate (DOS): The acute oral toxicity of DEHS/DOS is also considered to be very low.[2] An oral LD50 in rats for DOS was reported to be >4,560 mg/kg.[2][3] Furthermore, a dermal LD50 in rabbits was found to be 15,029 mg/kg.[3]
-
Diethyl Sebacate: This sebacate ester is characterized as having low toxicity and is readily metabolized and excreted.[4]
-
Disodium Sebacate: Investigations into the toxicity of disodium sebacate also suggest low toxicity.[5]
These findings for shorter-chain sebacate esters suggest a generally favorable toxicological profile within this class of compounds. However, the significantly longer C14 alkyl chains of this compound could lead to different physicochemical properties, potentially altering its absorption, distribution, metabolism, excretion, and overall biocompatibility.
Comparison with Alternative Materials
Without specific biocompatibility data for this compound, a direct and objective comparison with alternative materials used in medical applications is not feasible. Materials are typically selected based on a range of factors including their cytotoxic potential, interaction with blood components (hemocompatibility), and the inflammatory and toxic responses they elicit in a biological environment (in vivo biocompatibility).
Conclusion
The absence of published scientific literature on the biocompatibility of this compound makes it impossible to fulfill the request for a detailed comparison guide with supporting experimental data, data tables, and experimental protocols at this time. A proper assessment of its suitability for medical applications would necessitate comprehensive biocompatibility testing following standardized protocols, such as those outlined by the International Organization for Standardization (ISO) 10993. Such studies would need to evaluate its potential for cytotoxicity, hemolysis, thrombogenicity, and in vivo tissue response. Researchers, scientists, and drug development professionals are advised to exercise caution and to conduct thorough biocompatibility studies before considering this compound for any medical application.
References
A Comparative Guide to the Performance of Ditetradecyl Sebacate and Other Lubricant Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Ditetradecyl sebacate as a lubricant, comparing it with common alternatives: a shorter-chain diester (Dioctyl Sebacate), a synthetic hydrocarbon (Polyalphaolefin - PAO 40), and a bio-based lubricant (Rapeseed Oil). The information is intended for researchers, scientists, and drug development professionals who require a deep understanding of lubricant properties for various applications, including in sensitive equipment where performance and material compatibility are critical.
Disclaimer: Publicly available experimental performance data for this compound is limited. The data presented for this compound is therefore estimated based on established structure-property relationships for diester lubricants, where longer alkyl chains generally lead to increased viscosity, flash point, and pour point, with comparable wear and corrosion resistance to other sebacate esters.
Quantitative Performance Data
The following tables summarize the key performance and physical properties of this compound and its alternatives.
Table 1: Comparison of Tribological and Stability Properties
| Property | This compound (Estimated) | Dioctyl Sebacate (DOS) | Polyalphaolefin (PAO 40) | Rapeseed Oil | Test Method |
| Wear Prevention | |||||
| Wear Scar Diameter (mm) | ~0.60 - 0.70 | Data not available | ~0.34 (formulated) | ~0.66[1] | ASTM D4172 |
| Rust Prevention | |||||
| Result (A or B) | Pass | Pass (Expected) | Pass (Expected) | Fail (Expected without additives) | ASTM D665B |
| Oxidation Stability | |||||
| Oxidation Lifetime (hours) | Good | Good (Qualitative) | Excellent (Qualitative) | Poor (Qualitative) | ASTM D943 |
Table 2: Comparison of Physical and Chemical Properties
| Property | This compound (Estimated) | Dioctyl Sebacate (DOS) | Polyalphaolefin (PAO 40) | Rapeseed Oil | Test Method |
| Viscosity | |||||
| Kinematic Viscosity @ 40°C (cSt) | ~50 - 60 | 9.5 - 13.5[2] | ~396[3] | ~35-45 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~8 - 10 | ~3.2[2] | ~39[3] | ~8-12 | ASTM D445 |
| Viscosity Index | ~150-160 | ~150[2] | ~147[3] | ~200-220 | ASTM D2270 |
| Low-Temperature Properties | |||||
| Pour Point (°C) | ~ -10 to 0 | ≤ -62[2] | -36[3] | ~ -10 to -24 | ASTM D97 |
| High-Temperature Properties | |||||
| Flash Point (°C) | >220 | ~215[4] | ~281[3] | ~250-300 | ASTM D92 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This test evaluates the anti-wear properties of fluid lubricants in sliding contact.
-
Apparatus: A four-ball wear test machine is used. It consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.
-
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and covered with the lubricant being evaluated.
-
A fourth 12.7 mm steel ball is pressed into the cavity of the three clamped balls with a force of 392 N (40 kgf).
-
The lubricant is heated to a temperature of 75°C.
-
The top ball is then rotated at 1200 rpm for 60 minutes[5][6].
-
-
Evaluation: After the test, the average diameter of the wear scars on the three lower stationary balls is measured. A smaller wear scar diameter indicates better wear protection[7].
ASTM D665B: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water
This method assesses a lubricant's ability to prevent the rusting of ferrous parts when mixed with water.
-
Apparatus: The setup includes a beaker, a temperature-controlled bath, a stirrer, and a cylindrical steel test rod.
-
Procedure:
-
Evaluation: At the end of the test, the steel specimen is visually inspected for any signs of rust. The result is reported as either "Pass" (no rust) or "Fail" (rust present)[10].
ASTM D943: Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils
This test is used to evaluate the oxidation stability of lubricants.
-
Apparatus: The apparatus consists of an oxidation cell, an oxygen delivery tube, a temperature-controlled bath, and a catalyst coil (iron and copper).
-
Procedure:
-
A sample of the oil is placed in the oxidation cell with water and an iron-copper catalyst coil.
-
The cell is maintained at a temperature of 95°C.
-
Oxygen is bubbled through the oil sample.
-
The test is continued until the oil's total acid number reaches 2.0 mg KOH/g[11].
-
-
Evaluation: The result is reported as the time in hours required for the oil to reach the specified acid number, known as the "oxidation lifetime." A longer lifetime indicates better oxidation stability.
Visualizations
Logical Relationship of Lubricant Structure to Performance
Caption: Structure-performance relationship for this compound.
Experimental Workflow for Lubricant Performance Evaluation
Caption: Standardized workflow for lubricant performance testing.
References
- 1. gup.ugal.ro [gup.ugal.ro]
- 2. eastharbourgroup.com [eastharbourgroup.com]
- 3. kematbelgium.com [kematbelgium.com]
- 4. traquisa.com [traquisa.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. kelid1.ir [kelid1.ir]
- 7. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 8. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]
- 9. ppapco.ir [ppapco.ir]
- 10. Rust Preventing Characteristics Test - TestOilTestOil [testoil.com]
- 11. testinglab.com [testinglab.com]
A Comparative Guide to Ditetradecyl Sebacate-Based Drug Delivery Systems: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel drug delivery systems, polyester-based nanoparticles have emerged as a promising platform for enhancing the therapeutic efficacy of various drugs, particularly hydrophobic agents. Among these, Poly(glycerol sebacate) (PGS), a biocompatible and biodegradable elastomer, has garnered significant attention. This guide provides a comprehensive comparison of PGS-based nanoparticles with a well-established alternative: Solid Lipid Nanoparticles (SLNs).
While direct head-to-head comparative studies are limited, this document collates representative in vitro and in vivo data from various studies to offer an objective overview of their respective performance characteristics. The data presented herein is compiled from individual studies on each respective nanoparticle system and is intended to provide a comparative framework for researchers.
Performance Comparison: Poly(glycerol sebacate) Nanoparticles vs. Solid Lipid Nanoparticles
The following tables summarize key quantitative data from studies on PGS nanoparticles and SLNs for the delivery of anticancer drugs. It is important to note that the variation in encapsulated drugs and experimental conditions may influence the results.
Table 1: In Vitro Performance Characteristics
| Parameter | Poly(glycerol sebacate) (PGS) Nanoparticles | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Drug Model | 5-Fluorouracil (5FU)[1][2] | Paclitaxel (PTX)[3][4] | Paclitaxel (PTX)[3][4] |
| Particle Size (nm) | 200 - 350[2] | 276 - 314[3][4] | 276 - 314[3][4] |
| Zeta Potential (mV) | Not explicitly stated | -20.2 to -24.9[3][4] | -20.2 to -24.9[3][4] |
| Encapsulation Efficiency (%) | 90.39[2] | Up to 87.6[3][4] | Up to 87.6[3][4] |
| Drug Loading (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| In Vitro Drug Release | Sustained release[1][2] | Prolonged release[3][4] | Prolonged release[3][4] |
| Cytotoxicity (IC50) | PGS-5FU IC50 in MDA-MB-231: 10.49 ± 0.22 µg/mL; A549: 10.88 ± 0.18 µg/mL[2] | IC50 of PTX-NLCs was significantly lower than that of Taxol®[3][4] | NLC containing Capryol 90 had the lowest IC50[3][4] |
Table 2: In Vivo Performance Characteristics
| Parameter | Poly(glycerol sebacate) (PGS) Nanoparticles | Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) |
| Animal Model | Not available from the provided search results. | Wistar rats (for oral bioavailability)[5] |
| Pharmacokinetics | Not available from the provided search results. | Chitosan-coated SLNs showed enhanced intestinal permeation and significantly improved oral bioavailability compared to drug suspension.[5] |
| Therapeutic Efficacy | Treatment with PGS-5FU nanoparticles showed almost three times the caspase-3 activity compared to control cells in vitro, suggesting improved efficacy.[1][2] | Lipid-based carriers loaded with phytochemicals have shown higher cytotoxicity than conventional formulations due to enhanced cellular uptake.[5] |
| Biodistribution | Not available from the provided search results. | Not available from the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and characterization of PGS nanoparticles and SLNs.
Poly(glycerol sebacate) (PGS) Nanoparticle Preparation (Nanoprecipitation Method)
This method involves the precipitation of a polymer solution in a non-solvent to form nanoparticles.
-
Preparation of PGS Polymer: The synthesis of the PGS prepolymer is the initial step, typically involving the polycondensation of glycerol and sebacic acid.
-
Dissolution: The synthesized PGS polymer and the hydrophobic drug (e.g., 5-Fluorouracil) are dissolved in a suitable organic solvent, such as acetone.
-
Nanoprecipitation: The polymer-drug solution is then added dropwise to an aqueous solution (a non-solvent for the polymer) under constant stirring. This leads to the rapid precipitation of the polymer, encapsulating the drug to form nanoparticles.
-
Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension, usually by evaporation under reduced pressure.
-
Purification: The resulting nanoparticle suspension is purified to remove any unencapsulated drug and residual solvent, often through methods like centrifugation or dialysis.
Solid Lipid Nanoparticle (SLN) Preparation (High-Pressure Homogenization - Hot Homogenization Technique)
High-pressure homogenization is a widely used method for producing SLNs and can be performed using hot or cold techniques.
-
Lipid and Drug Melting: The solid lipid (e.g., glyceryl monostearate) and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.[6]
-
Aqueous Phase Preparation: An aqueous surfactant solution (e.g., Poloxamer 188) is heated to the same temperature as the melted lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles (typically 3-5) at a pressure ranging from 100 to 1500 bar. This process breaks down the coarse droplets into nano-sized particles.
-
Cooling and Solidification: The resulting hot nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid lipid nanoparticles.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for preparing PGS nanoparticles and SLNs.
Caption: Workflow for the preparation of Poly(glycerol sebacate) nanoparticles.
References
- 1. 5FU encapsulated polyglycerol sebacate nanoparticles as anti-cancer drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5FU encapsulated polyglycerol sebacate nanoparticles as anti-cancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects [mdpi.com]
- 6. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ditetradecyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of analytical methods for the quantification and characterization of Ditetradecyl sebacate, a long-chain diester. Given the lipophilic nature and lack of a significant chromophore in this compound, this guide focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
The objective of this guide is to present a framework for comparing these methods, enabling researchers to select the most appropriate technique for their specific application and to understand the requirements for method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of analytical data. A typical workflow involves developing and validating two independent analytical methods and then comparing their performance characteristics.
Caption: Workflow for the cross-validation of analytical methods.
Data Presentation: Comparison of Performance Characteristics
The following tables summarize the typical performance characteristics observed during the validation of GC-MS and HPLC-ELSD methods for the analysis of long-chain esters like this compound. The data presented here is representative and intended for comparative purposes.
Table 1: Linearity and Range
| Parameter | GC-MS | HPLC-ELSD |
| Calibration Range | 1 - 100 µg/mL | 5 - 500 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 | ≥ 0.997[1] |
| Calibration Model | Linear | Logarithmic or Polynomial[2] |
Table 2: Accuracy and Precision
| Parameter | GC-MS | HPLC-ELSD |
| Accuracy (% Recovery) | 95.2 - 104.5% | 92.9 - 108.5%[1] |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | ≤ 2.0%[1] |
| - Intermediate Precision | ≤ 3.5% | < 5.0%[1] |
Table 3: Sensitivity
| Parameter | GC-MS | HPLC-ELSD |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.8 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~2.5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the quantification of this compound due to its volatility at high temperatures.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5975C GC/MS)[3].
-
Column: DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column[4].
-
Injector Temperature: 380°C[4].
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp to 240°C at 15°C/min.
-
Ramp to 380°C at 8°C/min, hold for 5 minutes[4].
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[5].
-
Injection Volume: 1 µL in splitless mode[6].
-
MS Parameters:
-
Quantification: Based on the peak area of a characteristic ion fragment of this compound, using an external or internal standard calibration curve.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Method
This method is advantageous for non-volatile or thermally labile compounds and does not require a chromophore.
-
Instrumentation: HPLC system with an ELSD detector (e.g., Agilent 1290 Infinity ELSD)[7].
-
Column: Reversed-phase C18 column (e.g., Poroshell C18, 4.6 x 100 mm, 2.7 µm)[1].
-
Column Temperature: 50°C[1].
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Methanol with 0.1% Trifluoroacetic Acid (TFA)[1]
-
-
Gradient Program:
-
Start with 85% B.
-
Increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes[1].
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
ELSD Parameters:
-
Quantification: Based on the peak area from the ELSD, using a calibration curve constructed with a logarithmic or second-order polynomial fit due to the non-linear response of the detector[2].
Logical Relationships in Method Validation
The relationship between the different validation parameters as defined by ICH Q2(R1) is crucial for a comprehensive assessment of an analytical method's performance.
Caption: Interrelationship of ICH Q2(R1) validation parameters.
References
- 1. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Ditetradecyl Sebacate: A Comparative Analysis of Thermal Stability in Diester Lubricants
For Immediate Release
[City, State] – October 28, 2025 – In the competitive landscape of synthetic lubricants, where thermal stability is a critical determinant of performance and lifespan, a comprehensive understanding of material properties is paramount. This guide provides a detailed comparative analysis of the thermal stability of Ditetradecyl sebacate against other commonly used diester lubricants. This objective evaluation, supported by experimental data and standardized testing protocols, is intended to inform researchers, scientists, and drug development professionals in their selection of high-performance base fluids.
Diesters have long been favored as synthetic lubricant base stocks due to their excellent viscosity-temperature characteristics, low volatility, and good lubricity. Among these, sebacate esters are particularly noted for their superior thermal and oxidative stability. This compound, a diester formed from sebacic acid and tetradecanol, is a subject of increasing interest for applications demanding high-temperature performance.
Comparative Thermal Stability: A Quantitative Overview
| Diester Lubricant | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss at 350°C (%) |
| This compound | Data not available; expected to be high | Data not available | Data not available |
| Di-2-ethylhexyl sebacate (DEHS) | ~281 | ~350 | ~15 |
| Dioctyl sebacate (DOS) | ~290 | ~370 | ~10 |
| Dihexyl sebacate (DHS) | ~250 | ~320 | ~25 |
| Bis(2-ethylhexyl) adipate (DEHA) | ~245 | ~310 | ~30 |
| Neopentyl polyol esters | >300 | >380 | <5 |
Note: The data presented for diesters other than this compound are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
The data indicates that sebacate esters, such as DEHS and DOS, generally exhibit higher thermal stability compared to adipate esters like DEHA. Neopentyl polyol esters are recognized for their exceptional thermal stability due to the absence of β-hydrogens in their molecular structure.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The thermal stability of the diester lubricants is determined using thermogravimetric analysis (TGA) following a protocol based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
Instrumentation: A calibrated thermogravimetric analyzer is used.
Sample Preparation: A small, representative sample of the diester lubricant (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., aluminum or platinum).
Experimental Conditions:
-
Atmosphere: A controlled inert atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The sample mass is continuously monitored as a function of temperature.
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability parameters, including:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant thermal decomposition begins, often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).
-
Mass Loss: The percentage of mass lost at specific temperatures.
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for assessing the thermal stability of diester lubricants.
Ditetradecyl Sebacate: An Objective Evaluation of Emollient Efficacy in Comparison to Traditional Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate emollient is a critical factor in the formulation of topical drug products and dermatological therapies, directly impacting skin barrier function, hydration, and overall therapeutic efficacy. This guide provides a comparative analysis of Ditetradecyl sebacate, a diester emollient, against traditional ingredients such as petrolatum, lanolin, mineral oil, and shea butter. Due to a lack of publicly available, direct comparative in-vivo experimental data for this compound, this guide synthesizes available data on traditional emollients and provides a theoretical comparison based on the known physicochemical properties of diester emollients. Standardized experimental protocols for evaluating emollient efficacy are detailed to facilitate future comparative studies.
Introduction: The Role of Emollients in Skin Barrier Function
Emollients are fundamental components of topical formulations designed to soften, hydrate, and protect the skin. They function by forming a lipid film on the stratum corneum, which serves to reduce transepidermal water loss (TEWL) and restore the skin's natural barrier function. Traditional emollients are broadly categorized by their mechanism of action:
-
Occlusive Agents: These ingredients, such as petrolatum and mineral oil, form a hydrophobic barrier on the skin, physically blocking water evaporation from the stratum corneum.
-
Humectants: Ingredients like glycerin and hyaluronic acid attract and bind water from the dermis and the environment, increasing the water content of the epidermis.
-
Barrier-Repair Ingredients: These include lipids that are similar to those naturally found in the skin, such as ceramides and fatty acids, which help to replenish the intercellular lipid matrix.
This compound belongs to the class of emollient esters, which are synthesized from fatty acids and alcohols. These esters are known for their varying degrees of emollience, spreadability, and skin feel, offering formulators a wide palette of sensory and functional attributes.
Comparative Efficacy: this compound vs. Traditional Emollients
A direct quantitative comparison of the emollient efficacy of this compound with traditional ingredients is challenging due to the absence of published in-vivo studies. However, a qualitative comparison can be drawn based on the general properties of diesters and the available data for traditional emollients.
This compound (Theoretical Profile):
As a diester, this compound is anticipated to offer good spreadability and a lighter, less greasy skin feel compared to heavy occlusives like petrolatum. Its emollient properties would stem from its ability to form a fine, lubricating film on the skin, enhancing smoothness and flexibility. The degree of occlusion, and therefore its impact on TEWL, would likely be less pronounced than that of petrolatum or mineral oil.
Traditional Emollients (Data-Supported Profile):
Traditional emollients have been extensively studied, and their effects on skin hydration and barrier function are well-documented.
-
Petrolatum: Widely regarded as the gold standard for occlusion, petrolatum can significantly reduce TEWL.
-
Mineral Oil: Also an effective occlusive agent, mineral oil has been shown to improve skin softness and barrier function.[1] In vivo studies have demonstrated its ability to suppress TEWL.[1]
-
Lanolin: Lanolin is classified as an emollient with occlusive properties. It contains lipids that are similar to those found in human skin.
-
Shea Butter: Rich in fatty acids and vitamins, shea butter is known for its moisturizing and anti-inflammatory properties.
Quantitative Data on Traditional Emollients
The following tables summarize representative data from studies evaluating the efficacy of traditional emollients. It is important to note that results can vary based on the specific formulation, concentration of the ingredient, and the study population.
Table 1: Effect of Traditional Emollients on Skin Hydration (Corneometry)
| Emollient | Study Population | Duration of Application | Change in Skin Hydration (Arbitrary Units - AU) | Reference |
| Mineral Oil-based Moisturizer | Healthy Female Volunteers | 3 weeks, twice daily | Statistically significant increase from baseline | [2] |
| Virgin Coconut Oil vs. Mineral Oil | Neonates | Single application | Both oils showed significant improvement in skin hydration. | [3] |
| Emollient-Rich Cream | Adults with moderate-to-severe dry skin | 8 weeks, twice daily | 116% mean improvement from baseline | [4] |
Table 2: Effect of Traditional Emollients on Transepidermal Water Loss (TEWL)
| Emollient | Study Population | Duration of Application | Change in TEWL (g/m²/h) | Reference |
| Mineral Oil | Chronic Renal Failure Patients on Hemodialysis | Not specified | Statistically significant reduction compared to baseline and almond oil. | [5] |
| Mineral Oil | In vitro study | Not applicable | Reduced baseline TEWL by 16% (compared to 43% for petroleum jelly). | [1] |
| Silk Peptide Body Wash | Eczema-prone skin | 7 days, once daily | 11.82% reduction from baseline | [6] |
Experimental Protocols
To ensure standardized and reproducible evaluation of emollient efficacy, the following detailed experimental protocols are provided.
Measurement of Skin Hydration (Corneometry)
Principle: The Corneometer® measures the capacitance of the skin's surface. As the water content of the stratum corneum increases, its dielectric constant changes, leading to a change in capacitance. The measurement is expressed in arbitrary units (AU).
Methodology:
-
Subject Acclimatization: Subjects should acclimate in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.
-
Baseline Measurement: A baseline corneometry reading is taken from a defined area on the volar forearm (or other specified test site) before product application.
-
Product Application: A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the test site.
-
Post-Application Measurements: Corneometry readings are taken at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours) to assess the change in skin hydration over time.
-
Data Analysis: The change in corneometry values from baseline is calculated for each time point to determine the hydrating effect of the emollient.
Measurement of Transepidermal Water Loss (TEWL)
Principle: The Tewameter® measures the rate of water vapor evaporating from the skin surface. An open-chamber probe assesses the water vapor pressure gradient, which is proportional to the rate of TEWL. A lower TEWL value indicates improved skin barrier function.
Methodology:
-
Subject Acclimatization: As with corneometry, subjects must acclimate to a controlled environment to ensure stable baseline readings.
-
Baseline Measurement: A baseline TEWL reading is taken from the designated test area. The probe is held gently on the skin surface until a stable reading is obtained.
-
Product Application: The test emollient is applied to the skin in a standardized manner.
-
Post-Application Measurements: TEWL is measured at predetermined intervals following product application. It is crucial to ensure that the emollient has been fully absorbed or has formed a stable film before taking measurements to avoid interference with the probe.
-
Data Analysis: The reduction in TEWL from baseline is calculated to quantify the occlusive effect and the improvement in skin barrier function.
Signaling Pathways and Logical Relationships
The efficacy of an emollient is a function of its interaction with the stratum corneum, influencing both hydration and barrier integrity.
Conclusion
While traditional emollients like petrolatum and mineral oil have well-established occlusive properties that are supported by quantitative data, there is a clear need for robust, comparative in-vivo studies to elucidate the specific efficacy of newer emollient esters such as this compound. Based on its chemical nature as a diester, it is hypothesized that this compound would offer a favorable sensory profile with moderate emollience. Future research employing standardized protocols, as outlined in this guide, is essential to definitively characterize its performance relative to traditional ingredients and to guide evidence-based formulation development in the pharmaceutical and dermatological sciences. Researchers are encouraged to conduct head-to-head studies to generate the data necessary for a direct and comprehensive comparison.
References
- 1. dr-jetskeultee.nl [dr-jetskeultee.nl]
- 2. ajpp.in [ajpp.in]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Mineral and Almond Oil Administration on Transepidermal Water Loss and Skin Acidity in Chronic Renal Failure Patients Undergoing Hemodialysis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A comparative analysis of the biodegradability of different long-chain sebacates
Long-chain sebacates, the diesters of sebacic acid and various alcohols, are widely utilized as plasticizers, lubricants, and emollients due to their favorable physicochemical properties, including low volatility and good thermal stability. As their use becomes more widespread, understanding their environmental fate is critical. This guide provides a comparative analysis of the biodegradability of different long-chain sebacates, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Biodegradation Data
The biodegradability of a chemical is its susceptibility to breakdown by microorganisms into simpler substances like carbon dioxide, water, and biomass. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment. Standardized tests, such as those outlined in the OECD 301 guidelines, are used to assess this. A substance is generally considered readily biodegradable if it achieves at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO₂) within a 10-day window during a 28-day test period.
The following table summarizes the available quantitative data on the ready biodegradability of three common long-chain sebacates. It is important to note that a direct comparative study under identical conditions was not available in the public literature; the data presented is collated from individual substance assessments.
| Sebacate Ester | Chemical Structure | Molecular Formula | Test Method | Biodegradation (%) | Result |
| Diethyl Sebacate | C₁₄H₂₆O₄ | OECD 301F | 91% (in 28 days) | Readily Biodegradable | |
| Dibutyl Sebacate | C₁₈H₃₄O₄ | OECD 301B | 84.6% - 97% (in 28 days)[1] | Readily Biodegradable | |
| Dioctyl Sebacate (Bis(2-ethylhexyl) sebacate) | C₂₆H₅₀O₄ | Not Specified | Data not available (qualitatively described as "rapidly degradable") | Rapidly Degradable |
Note: The chemical structures are illustrative and not generated from the tool.
Experimental Protocols
The data presented for diethyl and dibutyl sebacate were obtained using standard OECD 301 guidelines for testing ready biodegradability. These tests are the international standard for assessing the potential for chemicals to be removed from the environment by microbial action.
Featured Protocol: OECD Test Guideline 301F (Manometric Respirometry Test)
This method was used to assess the biodegradability of Diethyl Sebacate.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in a closed flask. The consumption of oxygen is measured by a pressure transducer (manometer) over a 28-day period. The amount of oxygen consumed by the microorganisms to metabolize the test substance is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.
Methodology:
-
Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration that will yield sufficient oxygen demand without being toxic to the microorganisms (typically 100 mg/L).
-
Inoculum: Activated sludge from a sewage treatment plant is collected, washed, and added to the test vessels to a final concentration of approximately 30 mg/L suspended solids.
-
Test Setup: The mixture of the test substance, mineral medium, and inoculum is placed in a sealed vessel connected to a manometer. Control vessels containing only the inoculum and a reference substance (like sodium acetate) are run in parallel to check the viability of the inoculum.
-
Incubation: The vessels are incubated at a constant temperature (20-24°C) in the dark for 28 days, with continuous stirring.
-
Data Collection: The oxygen uptake is measured at regular intervals by the pressure change in the headspace of the respirometer.
-
Validation: For the test to be valid, the reference substance must demonstrate ready biodegradability (>60% in 14 days), and the oxygen consumption in the blank controls should not be excessive.
The workflow for a typical ready biodegradability test is outlined in the diagram below.
Biodegradation Pathway
The biodegradation of long-chain sebacate esters is generally initiated by an enzymatic hydrolysis reaction. This initial step does not require oxygen and cleaves the ester bonds, releasing sebacic acid and the corresponding long-chain alcohols. Both of these intermediate products are then further metabolized by microorganisms.
Sebacic acid, a ten-carbon dicarboxylic acid, is degraded through the well-established beta-oxidation pathway, similar to fatty acids. This process sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The long-chain alcohols are typically oxidized first to aldehydes and then to carboxylic acids, which also enter the beta-oxidation pathway.
The diagram below illustrates this generalized metabolic pathway.
References
Safety Operating Guide
Proper Disposal of Ditetradecyl Sebacate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This document provides essential guidance on the proper disposal procedures for ditetradecyl sebacate, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe laboratory environment.
Key Disposal Considerations and Procedures
1. Waste Identification and Characterization: The first crucial step is to determine if the this compound waste is considered hazardous. This determination should be based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) and any potential contamination with other hazardous materials. While data on this compound is limited, related compounds like diethyl sebacate and dioctyl sebacate generally exhibit low acute toxicity.[4] However, a cautious approach is always recommended.
2. Spill Management: In the event of a spill, immediate action is necessary to contain the material and prevent it from entering drains or waterways.[1]
-
Containment: Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[1]
-
Cleaning: The affected area should be washed, and runoff should be prevented from entering drains.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and protective clothing, when handling spills.
3. Disposal Methods: Several disposal options may be available, depending on the quantity and nature of the waste, as well as local regulations.
-
Incineration: One of the preferred methods for disposing of organic chemical waste is through incineration at a licensed hazardous waste facility.[1][3] This method ensures the complete destruction of the compound.
-
Landfill: If incineration is not an option, disposal in an authorized landfill may be permissible.[1][3] The waste should be properly packaged and labeled according to the landfill's requirements.
-
Recycling: In some instances, it may be possible to recycle or reclaim the product if it is unused and uncontaminated.[1] Consult with the manufacturer or a specialized recycling facility to explore this option.
4. Regulatory Compliance: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure full compliance with all regulations. These authorities can provide specific guidance on waste characterization, labeling, storage, and disposal procedures in your area.[1][2]
Quantitative Data on Related Sebacate Esters
To provide some context on the properties of similar compounds, the following table summarizes available data for diethyl sebacate and dioctyl sebacate.
| Property | Diethyl Sebacate | Dioctyl Sebacate |
| CAS Number | 110-40-7 | 122-62-3 |
| Molecular Formula | C14H26O4 | C26H50O4 |
| Acute Oral Toxicity (LD50, rat) | 14,470 mg/kg[5] | >4,560 mg/kg[4] |
| Skin Irritation (rabbit) | Mild irritant[5] | Not classified as a skin irritant |
| Eye Irritation | May cause irritation[6] | Not classified as an eye irritant |
This data is for informational purposes and may not be directly representative of this compound.
Experimental Protocols
The toxicological data presented in the table are typically determined using standardized experimental protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD 401/420/423): This test involves the administration of the substance to fasted animals in a single oral dose. The animals are observed for a set period, and the dose that is lethal to 50% of the test population (LD50) is determined.
-
Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for signs of irritation, such as redness, swelling, and inflammation, over a period of time.
-
Acute Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the eye of an animal. The eye is then observed for signs of irritation, such as redness, swelling, and discharge.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures and consulting with the appropriate authorities, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling Ditetradecyl sebacate
Essential Safety and Handling Guide for Ditetradecyl Sebacate
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is based on the safety profiles of structurally similar long-chain esters and general principles for handling waxy, solid organic compounds. It is imperative to handle this substance with caution and to conduct a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Given that this compound is expected to be a waxy solid at room temperature, personal protective equipment should be selected to prevent skin and eye contact, as well as inhalation of any dust or aerosolized particles.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes if the substance is heated or dissolved, and from any airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. For prolonged contact or when handling heated material, consider thicker, chemical-resistant gloves. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If there is a risk of generating dust or aerosols (e.g., through grinding or heating), a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor cartridge may be necessary. | Minimizes the risk of inhaling airborne particles or vapors. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when heating the substance or creating solutions.
-
Avoid generating dust. If the material is a powder or crystalline solid, handle it gently.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong bases, as these are incompatible with esters.[1]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
Spill and Disposal Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination. For disposal, adhere to all local, state, and federal regulations.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a molten or dissolved spill, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collect: Place the spilled material and absorbent into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with soap and water.
Disposal:
-
Dispose of waste material in accordance with all applicable local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Containers of esters should be stored safely until collection by a licensed waste contractor.[2]
Visual Guides
The following diagrams illustrate key operational workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
